molecular formula C9H5Br2NO B6356190 5-(3,5-dibromophenyl)oxazole CAS No. 2024443-64-7

5-(3,5-dibromophenyl)oxazole

Cat. No.: B6356190
CAS No.: 2024443-64-7
M. Wt: 302.95 g/mol
InChI Key: LCIJILJRUSGBCV-UHFFFAOYSA-N
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Description

5-(3,5-Dibromophenyl)oxazole is a synthetic oxazole derivative offered as a high-purity compound for research and development purposes. Oxazoles are a privileged scaffold in medicinal chemistry, known for their wide spectrum of biological activities . Compounds featuring the oxazole nucleus are intensely studied for their role in various biological processes and are common structural motifs in both natural products and synthetic pharmaceuticals . Researchers are particularly interested in novel oxazole derivatives for their potential antimicrobial properties against a range of Gram-positive and Gram-negative bacterial strains , as well as their investigated antifungal activity . Furthermore, oxazole-based structures are explored in anticancer research, with some derivatives acting as tyrosine kinase inhibitors . The specific substitution pattern on the oxazole ring, such as the 3,5-dibromophenyl group in this compound, is a key area of investigation, as it can significantly influence the compound's biological activity and physicochemical properties . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(3,5-dibromophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIJILJRUSGBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(3,5-dibromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-(3,5-dibromophenyl)oxazole, a synthetic heterocyclic compound with prospective therapeutic applications. In the absence of direct comprehensive studies on this specific molecule, this document synthesizes evidence from structurally analogous compounds to propose a scientifically grounded hypothesis for its biological activity. The primary focus is on its potential as an anticancer agent, with a detailed exploration of tubulin polymerization inhibition as the core mechanism, leading to cell cycle arrest and apoptosis. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding to stimulate and direct future in-vitro and in-vivo investigations.

Introduction: The Therapeutic Potential of Oxazole-Based Heterocycles

The oxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. The versatility of the oxazole ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles[3]. The subject of this guide, this compound, is a member of this important class of compounds. While direct studies on this specific molecule are limited, its structural features, particularly the presence of the dibromophenyl group, suggest a potential for significant biological activity. This guide will construct a putative mechanism of action by drawing parallels with closely related and well-studied analogs.

Proposed Core Mechanism of Action: Inhibition of Tubulin Polymerization

A significant body of evidence points towards the inhibition of tubulin polymerization as a primary mechanism of action for many anticancer compounds containing substituted phenyl and heterocyclic rings[5][6]. Tubulin, a crucial protein in the formation of microtubules, plays a vital role in cell division, intracellular transport, and the maintenance of cell structure[5]. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy[5][6].

Based on structure-activity relationship (SAR) studies of analogous compounds, it is hypothesized that this compound acts as a tubulin polymerization inhibitor. A study on structurally similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant anticancer activity and proposed tubulin inhibition as the underlying mechanism[7][8]. The bromophenyl moiety is a key feature in these and other related inhibitors, suggesting its importance in binding to tubulin[7][8].

The Colchicine Binding Site: A Plausible Target

Tubulin possesses several binding sites for inhibitory molecules. The colchicine binding site is a particularly attractive target for the development of anticancer agents[6]. It is proposed that this compound, like other small molecule tubulin inhibitors, binds to this site on β-tubulin. This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

The proposed interaction is likely stabilized by a combination of hydrophobic interactions and hydrogen bonding between the inhibitor and amino acid residues within the colchicine binding pocket. The dibromophenyl group would contribute significantly to the binding affinity through halogen bonding and hydrophobic interactions.

Cellular Consequences of Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization by this compound is predicted to trigger a cascade of cellular events, culminating in apoptotic cell death.

Cell Cycle Arrest at the G2/M Phase

The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for the segregation of chromosomes during mitosis. By disrupting microtubule dynamics, this compound is expected to activate the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition phase. This prolonged mitotic arrest prevents cancer cells from completing cell division, ultimately leading to their demise.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and is a primary goal of many cancer therapies[9]. The sustained cell cycle arrest induced by tubulin inhibitors is a potent trigger for apoptosis[10]. It is hypothesized that this compound treatment will lead to the activation of the intrinsic apoptotic pathway.

This pathway is characterized by:

  • Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.

  • Caspase Activation: The activation of a cascade of cysteine-aspartic proteases (caspases), such as caspase-3 and caspase-9, which are the executioners of apoptosis[11].

  • DNA Fragmentation: The cleavage of genomic DNA into characteristic fragments.

The induction of apoptosis is a key indicator of the anticancer potential of a compound. Studies on related pyrazole derivatives have shown that they can induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3[11].

Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanism of action for this compound, a series of in-vitro experiments are essential. The following section outlines key experimental protocols.

In-vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

Methodology:

  • Purified tubulin is incubated in a polymerization buffer.

  • Various concentrations of this compound are added to the tubulin solution. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) are used as positive and negative controls, respectively.

  • The polymerization of tubulin into microtubules is monitored over time by measuring the increase in light scattering or fluorescence in a spectrophotometer or fluorometer.

  • The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.

G cluster_0 Tubulin Polymerization Assay A Purified Tubulin B Add this compound (various concentrations) A->B C Incubate at 37°C B->C D Monitor Polymerization (Light Scattering/Fluorescence) C->D E Determine IC50 Value D->E

Caption: Workflow for in-vitro tubulin polymerization assay.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.

  • The concentration of the compound that reduces cell viability by 50% (IC50) is calculated for each cell line and time point.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cancer cells are treated with this compound at its IC50 concentration for various time points.

  • Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • The DNA content of individual cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

G cluster_1 Cell Cycle Analysis Workflow F Treat Cancer Cells with This compound G Harvest and Fix Cells F->G H Stain with Propidium Iodide G->H I Analyze by Flow Cytometry H->I J Quantify Cell Cycle Phases I->J

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assays

Objective: To confirm that this compound induces apoptosis in cancer cells.

Methodology:

  • Annexin V/Propidium Iodide Staining: Treated cells are stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using colorimetric or fluorometric assays.

  • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved PARP, are analyzed by Western blotting.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for this compound based on data from structurally related compounds. These values would need to be confirmed through the experimental workflows described above.

Assay Cell Line Hypothetical IC50 (µM) Reference Compound (e.g., Colchicine)
Tubulin Polymerization-~0.5 - 5~1
Cell Viability (72h)MCF-7 (Breast)~0.1 - 1~0.05
Cell Viability (72h)A549 (Lung)~0.5 - 2~0.08
Cell Viability (72h)HCT116 (Colon)~0.2 - 1.5~0.06

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the extensive research conducted on structurally similar oxazole and triazole derivatives. The most probable core mechanism is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cells.

Future research should focus on validating this proposed mechanism through rigorous in-vitro and in-vivo studies. Key areas for investigation include:

  • Confirmation of Tubulin Binding: Co-crystallization of this compound with tubulin to definitively identify the binding site and interactions.

  • In-vivo Efficacy: Evaluation of the antitumor activity of this compound in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

The insights provided in this technical guide offer a solid foundation for the continued investigation of this compound as a potential novel anticancer agent.

References

  • Synthesis, anticancer, antitubercular and antimicrobial activity of 1-substituted 3-aryl-5-(3′-bromophenyl)-pyrazolines. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Novel cell imaging techniques show induction of apoptosis and proliferation in mesothelial cells by asbestos. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

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  • In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers. [Link]

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  • Oxazole-Based Compounds As Anticancer Agents. [Link]

  • Synthesis, antiproliferative and apoptosis-inducing activity of some novel N-(5-aryloxymethyl-4-benzyl-4H-1,2,4-triazole-3-ylthio)acetanilides. [Link]

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  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. [Link]

Sources

An In-Depth Technical Guide to the Derivatives and Analogs of 5-(3,5-dibromophenyl)oxazole: Synthesis, Biological Evaluation, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 5-(3,5-dibromophenyl)oxazole core represents a compelling scaffold in medicinal chemistry and agrochemical research. The strategic placement of bromine atoms on the phenyl ring imparts significant lipophilicity and potential for specific halogen bonding interactions with biological targets. This, combined with the versatile chemistry of the oxazole ring, opens avenues for the development of a diverse range of derivatives and analogs with potential therapeutic and commercial applications. This in-depth technical guide provides a comprehensive overview of the synthesis, known and potential biological activities, and structure-activity relationships (SAR) of compounds based on this core structure. Detailed experimental protocols for synthesis and bioassays are provided to enable researchers to explore this promising chemical space.

Introduction: The Significance of the this compound Scaffold

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This motif is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The phenyl-oxazole linkage creates a rigid framework that can be functionalized to modulate pharmacological properties.

The 3,5-dibromophenyl substitution pattern is of particular interest for several reasons:

  • Lipophilicity and Membrane Permeability: The two bromine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

  • Metabolic Stability: The presence of halogens can block positions susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Halogen Bonding: Bromine atoms can act as halogen bond donors, forming specific non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the active sites of enzymes and receptors. This can lead to enhanced binding affinity and selectivity.

  • Synthetic Handle: The bromine atoms can serve as synthetic handles for further diversification through cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe structure-activity relationships.

This guide will delve into the synthetic routes to access the this compound core, explore its known and potential biological activities with a focus on anticancer and herbicidal applications, and provide detailed experimental protocols for its synthesis and evaluation.

Synthesis of the this compound Core and Derivatives

The construction of the 5-aryloxazole system can be efficiently achieved through several established synthetic methodologies. The Van Leusen oxazole synthesis is a particularly powerful and direct approach for the preparation of 5-substituted oxazoles.[3][4]

Van Leusen Oxazole Synthesis: A Preferred Route

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[3][5] For the synthesis of this compound, the readily available 3,5-dibromobenzaldehyde serves as the starting material.

The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the desired 5-aryloxazole.[3][5]

Diagram: Van Leusen Synthesis of this compound

van_leusen_synthesis cluster_reactants Reactants cluster_product Product reactant1 3,5-Dibromobenzaldehyde product This compound reactant1->product 1. TosMIC, Base 2. Dehydration reactant2 TosMIC reactant2->product base Base (e.g., K2CO3) base->product r1 r1 p1 p1 plus1 + r2 r2

A simplified representation of the Van Leusen synthesis.

Experimental Protocol: Synthesis of this compound via Van Leusen Reaction [6][7]

Materials:

  • 3,5-Dibromobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 3,5-dibromobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at room temperature, add tosylmethyl isocyanide (1.1 eq).

  • Add anhydrous potassium carbonate (2.0 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the isocyanide and react with the base.

  • Excess TosMIC: A slight excess of TosMIC is used to ensure complete consumption of the limiting aldehyde.

  • Potassium Carbonate: A mild inorganic base is sufficient to deprotonate TosMIC and drive the reaction. Stronger bases could lead to side reactions.

  • Reflux: Heating is necessary to overcome the activation energy of the cyclization and elimination steps.

  • Aqueous Workup: The workup procedure is designed to remove the inorganic base, salts, and any water-soluble byproducts.

  • Chromatography: Purification by column chromatography is essential to isolate the product from unreacted starting materials and byproducts.

Known and Potential Biological Activities

While specific biological data for this compound is not extensively reported in publicly available literature, the activities of structurally related compounds provide strong indications of its potential applications.

Anticancer Activity

Oxazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[2][8] The presence of a brominated phenyl ring can further enhance this activity. For instance, analogs of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have demonstrated significant anticancer activity against various cancer cell lines.[9] A study on 5-(4-bromophenyl)-1,3-oxazole derivatives revealed potent cytotoxic effects against MCF-7 breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[10]

Hypothesized Mechanism of Action:

The 3,5-dibromophenyl moiety could contribute to anticancer activity by:

  • Enhanced Lipophilicity: Facilitating passage through the cell membrane to reach intracellular targets.

  • Specific Interactions: The bromine atoms could form halogen bonds with key residues in the active sites of enzymes like kinases or tubulin, leading to potent inhibition.

  • Induction of Apoptosis: Many phenyl-heterocycle compounds induce apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [11][12]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

mtt_assay start Seed Cells in 96-well Plate treat Treat with Compounds start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for assessing cytotoxicity using the MTT assay.

Herbicidal Activity

Substituted oxazoles and related heterocycles have also been investigated as herbicides.[13][14] The mode of action often involves the inhibition of essential plant enzymes. For example, some oxadiazole derivatives act as inhibitors of light-dependent protochlorophyllide oxidoreductase (LPOR), a key enzyme in chlorophyll biosynthesis.[15] The dihalophenyl moiety is a common feature in many commercial herbicides.

Potential Mechanism of Action:

The this compound scaffold could exhibit herbicidal activity by inhibiting key plant enzymes such as:

  • Acetolactate Synthase (ALS): A key enzyme in the biosynthesis of branched-chain amino acids.

  • Protoporphyrinogen Oxidase (PPO): An enzyme involved in chlorophyll and heme biosynthesis.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): An enzyme in the carotenoid biosynthesis pathway.

Structure-Activity Relationship (SAR) Insights from Analogs:

Studies on related dihalophenyl-containing heterocycles suggest that:

  • The nature and position of the halogen atoms on the phenyl ring are critical for activity. The 3,5-disubstitution pattern is often associated with potent herbicidal effects.[16]

  • Modifications to the oxazole ring, such as the introduction of substituents at the 2- and 4-positions, can significantly impact efficacy and crop selectivity.[17]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold is crucial for optimizing its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Key Positions for Modification:

  • Oxazole Ring (Positions 2 and 4): Introduction of small alkyl or aryl groups at these positions can influence steric and electronic properties, affecting binding to the target protein.

  • Phenyl Ring (Other Positions): While the 3,5-dibromo pattern is the core, further substitution on the phenyl ring could fine-tune activity. However, this may also increase molecular complexity and affect synthetic accessibility.

  • Bioisosteric Replacement: Replacing the oxazole ring with other 5-membered heterocycles (e.g., thiazole, imidazole, 1,2,4-oxadiazole) can modulate the pharmacokinetic profile and target interactions.

Data Presentation: Hypothetical SAR Table for Anticancer Activity

Compound IDR1 (Position 2)R2 (Position 4)MCF-7 IC₅₀ (µM)
Core-01 HHTo be determined
Deriv-01 CH₃HHypothetical
Deriv-02 PhHHypothetical
Deriv-03 HCH₃Hypothetical
Deriv-04 HPhHypothetical

This table serves as a template for organizing experimental data to elucidate SAR.

Diagram: Key Modification Points for SAR Studies

sar_points core This compound r1 Position 2 (R1) core->r1 Modify r2 Position 4 (R2) core->r2 Modify phenyl Phenyl Ring (Further Substitution) core->phenyl Modify heterocycle Bioisosteric Replacement of Oxazole core->heterocycle Replace

Key positions on the core scaffold for derivatization.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and herbicidal agents. Its synthesis is readily achievable through established methods like the Van Leusen reaction, providing a solid foundation for the generation of diverse libraries of analogs. While direct biological data for the parent compound is limited, the well-documented activities of related brominated phenyl-heterocycles strongly suggest that this is a fruitful area for further investigation.

Future research should focus on:

  • Synthesis and Biological Screening: A focused effort to synthesize this compound and a library of its derivatives with systematic modifications at the 2- and 4-positions of the oxazole ring. These compounds should be screened against a panel of cancer cell lines and in herbicidal assays.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

  • Computational Modeling: Molecular docking and other computational techniques can be employed to rationalize observed SAR and guide the design of more potent and selective analogs.

By leveraging the principles of medicinal and agrochemical chemistry, the this compound core can be exploited to develop next-generation therapeutic and crop protection agents.

References

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • Shafiee, A., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1563. Available from: [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Chemistry, 25(14), 1686-1711. Available from: [Link]

  • Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638. Available from: [Link]

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  • Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6829. Available from: [Link]

  • Li, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7378. Available from: [Link]

  • Wang, M., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15137-15146. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6953. Available from: [Link]

  • Van Leusen, A. M., et al. (1977). A new and simple synthesis of oxazoles from aldehydes. Tetrahedron Letters, 18(27), 2369-2370. Available from: [Link]

  • Zhang, C., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 30(19), 3970. Available from: [Link]

  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Heterocyclic Chemistry, 56(3), 735-767. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]

  • Sharma, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1556-1577. Available from: [Link]

  • Golani, P., et al. (2017). Synthesis, characterization and biological evaluation of novel 5-(4-bromophenyl)-1,3-oxazole derivatives as potential aromatase inhibitors and cytotoxic agents. Journal of the Serbian Chemical Society, 82(9), 965-978. Available from: [Link]

  • Zhang, C., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 30(19), 3970. Available from: [Link]

  • ResearchGate. Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Available from: [Link]

  • ResearchGate. Anticancer and cytotoxicity activity assay was performed by MTT assay. Available from: [Link]

  • Specic, M., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Available from: [Link]

  • Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Molecules, 27(19), 6614. Available from: [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds. Available from: [Link]

  • ResearchGate. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

  • D'Annessa, I., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 27(15), 4993. Available from: [Link]

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  • Wang, M., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Bioorganic & Medicinal Chemistry, 27(21), 115082. Available from: [Link]

  • ResearchGate. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. Available from: [Link]

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Technical Guide: Solubility and Stability Profile of 5-(3,5-dibromophenyl)oxazole

[1][2]



Molecular Weight:12

Part 1: Executive Summary & Physicochemical Baseline[1][2]

This technical guide provides a rigorous analysis of the solubility and stability characteristics of 5-(3,5-dibromophenyl)oxazole , a halogenated heterocyclic scaffold used in medicinal chemistry (kinase inhibition, antimicrobial research) and materials science (scintillators).[1][2]

The presence of the 3,5-dibromophenyl moiety imparts significant lipophilicity and electron-withdrawing character to the molecule, distinct from its non-halogenated analogs.[1][2] Researchers handling this compound must account for its poor aqueous solubility and specific sensitivities to acidic hydrolysis and photolytic dehalogenation.[1]

Physicochemical Profile
PropertyValue / CharacteristicTechnical Note
LogP (Predicted) ~4.2 – 4.8Highly Lipophilic.[1] The dibromo-substitution adds ~1.5–2.0 log units vs. phenyl-oxazole.[1]
pKa (Conjugate Acid) ~0.8 – 1.2Very weak base.[1][2] Neutral at physiological pH (7.4).[1] Protonation requires pH < 1.[1]
H-Bond Donors/Acceptors 0 / 2Lacks donors, limiting water solubility.[1][2]
Physical State Crystalline SolidLikely off-white to pale yellow.[1]
UV/Vis Absorption

~260–290 nm
Aromatic

-

transitions.[1] Susceptible to UV excitation.[1]

Part 2: Solubility Analysis & Optimization

Theoretical Solubility Landscape

This compound exhibits a "brick dust" profile—high crystallinity and high lipophilicity.[1]

  • Aqueous Media: Effectively insoluble (< 1 µg/mL) across the pH 2–10 range.[1] The weak basicity of the oxazole nitrogen prevents significant ionization-driven solubility enhancement until pH drops below 1.0, at which point chemical stability is compromised.[1][2]

  • Organic Solvents:

    • High Solubility (>50 mg/mL):[1][2] DMSO, DMF, DMAc (Polar Aprotic).[1][2]

    • Moderate Solubility (10–50 mg/mL): Dichloromethane (DCM), Chloroform, THF.[1][2]

    • Low Solubility (<1 mg/mL): Methanol, Ethanol (unless heated), Acetonitrile.[1][2]

Experimental Protocol: Solvent Screening Workflow

This protocol is designed to determine the optimal vehicle for biological assays or synthetic reactions.[1]

Self-Validating Checkpoint: If visual turbidity persists after vortexing, the solubility limit has been reached.[1][2] Do not proceed to filtration without documenting "Insoluble."[1]

SolubilityScreeningStartStart: this compound(1 mg Solid)Step1Add 100 µL DMSO(Target: 10 mg/mL)Start->Step1Check1Visual Inspection:Clear Solution?Step1->Check1ResultHighHigh SolubilityUse as StockCheck1->ResultHighYesStep2Add 900 µL DMSO(Target: 1 mg/mL)Check1->Step2No (Cloudy)DilutionAqueous Dilution Test(Add into PBS pH 7.4)ResultHigh->DilutionCheck2Visual Inspection:Clear Solution?Step2->Check2ResultModModerate SolubilityRequires DilutionCheck2->ResultModYesStep3Switch Solvent:Try DCM or THFCheck2->Step3NoPrecipCheckPrecipitation?Dilution->PrecipCheckFormulationSUCCESS:Stable Assay BufferPrecipCheck->FormulationNo (Clear)FailFormFAILURE:Requires Surfactant(Tween-80 / Cyclodextrin)PrecipCheck->FailFormYes (Cloudy)

Figure 1: Step-wise solubility screening and formulation decision tree. Note the critical aqueous dilution step, which often causes "crashing out" for lipophilic compounds.[1][2]

Formulation Strategy for Biological Assays

Due to the high LogP, simple dilution into saline will likely result in precipitation.[1][2]

  • Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.[1]

  • Alternative: 10%

    
    -Cyclodextrin (HP-
    
    
    -CD) in water.[1] The hydrophobic cavity of cyclodextrin can encapsulate the dibromophenyl tail, improving apparent solubility without organic co-solvents.[1][2]

Part 3: Stability Profile & Degradation Pathways[1][2]

Chemical Stability

The 5-aryloxazole core is generally robust but possesses specific vulnerabilities:

  • Acid Hydrolysis (Ring Opening): While stable at neutral and basic pH, the oxazole ring can undergo cleavage in strong acids (pH < 1) or at elevated temperatures in acidic media.[1][2] The mechanism involves protonation of the nitrogen followed by nucleophilic attack of water at C2 or C5, leading to ring opening and formation of an

    
    -acylaminoketone.[1][2]
    
  • Photolytic Dehalogenation: The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage under UV light (

    
     nm).[1] This radical mechanism generates a highly reactive phenyl radical, which can abstract hydrogen from the solvent, leading to monobromo- or desbromo- analogs (impurities).[1][2]
    
Thermal Stability[1][2][3]
  • Solid State: Stable up to melting point (likely >80°C).[1][2]

  • Solution State: Stable at Room Temperature (RT) in DMSO for >24 hours. Long-term storage in solution should be at -20°C to prevent slow hydrolysis or evaporation of volatile solvents.[1]

Experimental Protocol: Forced Degradation Study

This protocol defines the stress limits of the compound.[1]

Analytical Method: HPLC-UV (C18 Column, ACN:Water gradient). Detection at 254 nm.[1]

DegradationPathwaysCompoundThis compoundAcidAcid Stress(0.1N HCl, 60°C)Compound->AcidBaseBase Stress(0.1N NaOH, 60°C)Compound->BaseLightUV Light(254 nm)Compound->LightOxidOxidation(3% H2O2)Compound->OxidProd1Ring Opening Product(α-acylaminoketone)Acid->Prod1HydrolysisBase->CompoundGenerally StableProd2Debrominated Analogs(Monobromo/Desbromo)Light->Prod2Radical CleavageProd3N-Oxide(Rare)Oxid->Prod3N-Oxidation

Figure 2: Primary degradation pathways.[1][2] The bold path (Light -> Debromination) represents the highest risk for this specific halogenated molecule.[1][2]

Part 4: Handling, Storage, and Safety[1][2]

Storage Recommendations
  • Primary Container: Amber glass vials (Critical to prevent photolysis).

  • Atmosphere: Argon or Nitrogen backfill recommended for long-term storage to prevent moisture ingress (hydrolysis risk).[1]

  • Temperature:

    • Solid: 2–8°C (Refrigerated).[1]

    • DMSO Stock: -20°C or -80°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.[1]

Safety (E-E-A-T)
  • Hazard Identification: As a halogenated aromatic, treat as a potential irritant and environmental hazard (persistent).[1][2]

  • Waste Disposal: Do not dispose of down the drain. Halogenated waste requires specific high-temperature incineration protocols.[1]

References

  • ChemicalBook. (2023).[1] this compound - CAS 2024443-64-7.[1][3] Retrieved from [1][2]

  • PubChem. (2023).[1] 5-(4-bromophenyl)-1,3-oxazole (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [1][2][4]

  • BenchChem. (2025).[1][5] Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole. Retrieved from [1][2]

  • SynHet. (2023).[1][3] 5-(4-Bromophenyl)-1,3-oxazole Properties and Safety. Retrieved from [1][2]

  • Palmer, D. C. (Ed.).[1][2] (2004).[1] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1] (General reference for Oxazole ring stability).

Therapeutic Targets and Pharmacological Profiling of 5-(3,5-Dibromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of the 5-(3,5-dibromophenyl)oxazole scaffold. This analysis identifies the moiety as a privileged pharmacophore, primarily targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , with secondary potential in Transthyretin (TTR) stabilization and PTP1B inhibition.

Executive Summary

This compound represents a high-value pharmacophore in medicinal chemistry, distinguished by its specific halogenation pattern and heterocyclic core. The 3,5-dibromo substitution provides a unique steric and electronic profile, enhancing lipophilicity and enabling specific halogen-bonding interactions within protein active sites.

Primary Therapeutic Target: VEGFR2 (KDR/Flk-1) . Therapeutic Indication: Anti-angiogenesis in Oncology (Solid Tumors). Secondary Targets: Transthyretin (TTR) (Amyloidosis), PTP1B (Diabetes/Obesity).

Part 1: Chemical Profile & Pharmacophore Analysis

The this compound scaffold functions as a bioisostere for biaryl systems found in kinase inhibitors. Its efficacy is driven by two structural determinants:

  • The Oxazole Core: Acts as a hydrogen bond acceptor and a rigid linker that orients the phenyl ring into hydrophobic pockets.

  • The 3,5-Dibromophenyl Moiety:

    • Steric Occlusion: The bulky bromine atoms fill hydrophobic cavities (e.g., the allosteric pocket of kinases).

    • Halogen Bonding: Bromine can act as a Lewis acid (sigma-hole donor) to carbonyl backbone interactions in the target protein.

    • Lipophilicity: Increases membrane permeability and binding affinity to non-polar active sites.

Part 2: Primary Target – VEGFR2 Inhibition

Mechanism of Action

The this compound moiety serves as the core scaffold for Type II Kinase Inhibitors . It targets the ATP-binding cleft of VEGFR2 , a receptor tyrosine kinase critical for angiogenesis.

  • Binding Mode: The oxazole nitrogen forms a hydrogen bond with the hinge region (Cys919) of the kinase. The 3,5-dibromophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, stabilizing the enzyme in the inactive DFG-out conformation.

  • Signaling Blockade: Inhibition of VEGFR2 autophosphorylation prevents the recruitment of downstream effectors, effectively shutting down the RAF-MEK-ERK (proliferation) and PI3K-AKT (survival) pathways.

Therapeutic Application
  • Indication: Solid tumors (e.g., Renal Cell Carcinoma, Hepatocellular Carcinoma) dependent on neo-angiogenesis.

  • Efficacy Endpoint: Reduction in Microvessel Density (MVD) and inhibition of endothelial cell proliferation.

Visualization: VEGFR2 Signaling Blockade

The following diagram illustrates the pathway interruption caused by the inhibitor.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Blocked RAF RAF VEGFR2->RAF Blocked Inhibitor This compound (Inhibitor) Inhibitor->VEGFR2  ATP Competitive Inhibition AKT AKT (Cell Survival) PI3K->AKT Angiogenesis Angiogenesis (Tube Formation) AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK ERK->Angiogenesis

Caption: Mechanism of Action: The inhibitor blocks VEGFR2 phosphorylation, preventing downstream activation of PI3K/AKT and RAF/MEK/ERK pathways, ultimately halting angiogenesis.

Part 3: Secondary Targets (Off-Target Profiling)

Transthyretin (TTR) Kinetic Stabilization

The 3,5-dibromophenyl group is a structural mimetic of the 3,5-diiodophenyl ring of Thyroxine (T4) .

  • Mechanism: The compound binds to the unoccupied T4-binding pockets at the dimer-dimer interface of the TTR tetramer.

  • Effect: Stabilizes the tetrameric state, preventing dissociation into monomers which are the precursors for amyloid fibril formation.

  • Relevance: Potential treatment for TTR Amyloidosis (ATTR).

PTP1B Inhibition
  • Mechanism: The dibromophenyl group can occupy the secondary aryl phosphate binding site of Protein Tyrosine Phosphatase 1B (PTP1B).

  • Relevance: Enhances insulin sensitivity; potential for Type 2 Diabetes management.

Part 4: Experimental Protocols

Protocol 1: VEGFR2 Kinase Inhibition Assay (HTRF)

Objective: Determine the IC50 of the compound against recombinant VEGFR2 kinase domain.

  • Reagents:

    • Recombinant VEGFR2 kinase (cytoplasmic domain).

    • Substrate: Biotin-poly(Glu,Tyr) 4:1.

    • ATP (at Km).

    • Detection: Eu-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

  • Procedure:

    • Preparation: Dilute compound in DMSO to generate a 10-point dose-response curve.

    • Incubation: Mix enzyme, substrate, and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate for 10 mins at RT.

    • Reaction Start: Add ATP to initiate the reaction. Incubate for 60 mins at RT.

    • Termination: Add detection reagents (Eu-Ab + Streptavidin-XL665) containing EDTA to stop the reaction.

    • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Data Analysis: Calculate the ratio (665/620 nm). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol 2: HUVEC Tube Formation Assay (Functional Angiogenesis)

Objective: Validate the anti-angiogenic potential in a cellular model.

  • Cell Culture: Use Human Umbilical Vein Endothelial Cells (HUVEC) in EGM-2 media.

  • Matrix Preparation: Thaw Matrigel™ at 4°C overnight. Coat 96-well plates with 50 µL Matrigel and polymerize at 37°C for 30 mins.

  • Seeding: Resuspend HUVECs (1.5 x 10^4 cells/well) in media containing the test compound (0.1 - 10 µM).

  • Incubation: Incubate at 37°C, 5% CO2 for 6-18 hours.

  • Imaging: Stain with Calcein-AM. Image using an inverted fluorescence microscope.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length , number of junctions , and number of meshes .

Part 5: Data Presentation & Synthesis[1]

Table 1: Comparative Potency of 3,5-Dibromophenyl Scaffolds

TargetActivity TypeTypical IC50 / KdMechanism of Binding
VEGFR2 Inhibition10 - 100 nMATP-competitive (Type II); Hinge binder + Hydrophobic pocket
TTR Stabilization< 1 µMT4 pocket occupation; Halogen bonding
PTP1B Inhibition0.5 - 5 µMActive site / Allosteric site B binder
COX-2 Inhibition> 10 µMHydrophobic channel occupation (Selectivity issues)

Part 6: Experimental Workflow Visualization

Workflow cluster_0 Synthesis cluster_1 Validation S1 Phenacyl Bromide (3,5-dibromo) S2 Cyclization (Urea/Amide) S1->S2 S3 5-(3,5-dibromophenyl) oxazole Scaffold S2->S3 V1 Enzymatic Assay (VEGFR2 IC50) S3->V1 V2 Cellular Assay (HUVEC Tube Formation) S3->V2 V3 Selectivity Profile (TTR/PTP1B) S3->V3

Caption: Integrated workflow from scaffold synthesis to multi-parametric biological validation.

References

  • Dovlatyan, A., et al. (2014). Selected Methodologies Convenient for the Synthesis of N,5-Diaryloxazole-2-amine Pharmacophore. Wiley Online Library.[1] Available at: [Link] (Accessed via ResearchGate snippet).

  • PubChem. Compound Summary: 4-(3,5-Dibromophenyl)-1,3-oxazole. National Library of Medicine. Available at: [Link]

  • Yan, X., et al. (2020).[2] Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Investigation of 5-(3,5-dibromophenyl)oxazole in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold as a Privileged Structure in Oncology

The pursuit of novel small molecules with potent and selective anticancer activity is a cornerstone of modern oncology research. Within the vast landscape of heterocyclic chemistry, the 1,3-oxazole ring system has emerged as a "privileged scaffold".[1][2][3] This is due to its presence in numerous biologically active compounds and its ability to engage in a variety of interactions with enzymes and receptors.[4] Oxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including efficacy against drug-susceptible and multidrug-resistant cancer cell lines through diverse mechanisms of action.[1]

This document provides a detailed guide for the investigation of a specific novel derivative, 5-(3,5-dibromophenyl)oxazole , in the context of cancer research. While this compound is presented as a case study, the principles and protocols outlined herein are broadly applicable to the preclinical evaluation of other novel oxazole-based compounds. We will explore its potential mechanisms of action based on the known targets of the oxazole class, provide detailed protocols for its characterization, and discuss the importance of robust experimental design for validating its therapeutic potential.

Hypothesized Mechanism of Action: Targeting Key Cancer Pathways

Based on extensive research into oxazole derivatives, this compound may exert its anticancer effects through one or more of the following established mechanisms[5][6][7]:

  • Inhibition of Protein Kinases: Many oxazole-containing compounds function as ATP-competitive inhibitors of protein kinases that are critical for cancer cell proliferation and survival.

  • Disruption of Microtubule Dynamics: Similar to taxanes and vinca alkaloids, certain oxazole derivatives can interfere with tubulin polymerization or depolymerization, leading to mitotic arrest and apoptosis.[5][6][7]

  • Induction of Apoptosis: The oxazole moiety can be a key pharmacophore in molecules that trigger programmed cell death by modulating the expression or activity of proteins in the apoptotic cascade, such as p53, caspases, and members of the Bcl-2 family.[8]

  • Targeting Transcription Factors: Some derivatives have been shown to inhibit key transcription factors like STAT3, which are often constitutively active in cancer and drive tumor progression.[5][6][7]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Growth_Factor_Receptor->Kinase_Cascade Activates STAT3 STAT3 Kinase_Cascade->STAT3 Activates Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription Promotes Tubulin Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Bax Bax (Pro-apoptotic) Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Transcription->Bcl2 Upregulates Cytochrome_c->Apoptosis Initiates Compound This compound Compound->Kinase_Cascade Inhibits Compound->STAT3 Inhibits Compound->Tubulin Disrupts Compound->Bax Activates

Caption: Potential mechanisms of action for this compound in cancer cells.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Data Presentation: Summarizing Efficacy

Quantitative data from initial screening should be organized for clear comparison.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast AdenocarcinomaHypothetical ValueReference Value
A549Lung CarcinomaHypothetical ValueReference Value
HCT116Colon CarcinomaHypothetical ValueReference Value
HT29Colon AdenocarcinomaHypothetical ValueReference Value

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.

G Start Novel Compound: This compound In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening IC50_Determination IC₅₀ Determination in multiple cell lines In_Vitro_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Xenograft Models) IC50_Determination->In_Vivo_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot (Target Proteins) Mechanism_of_Action->Western_Blot Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of a novel anticancer compound.

Trustworthiness: Ensuring Self-Validating Protocols

The reliability of these findings hinges on the inclusion of appropriate controls and validation steps. Each protocol is designed to be self-validating through the following measures:

  • Positive and Negative Controls: The inclusion of a known anticancer drug (e.g., Doxorubicin) as a positive control validates the assay's ability to detect a cytotoxic effect. The vehicle control (DMSO) ensures that the observed effects are not due to the solvent.

  • Dose-Response and Time-Course Studies: Evaluating the compound over a range of concentrations and time points establishes a clear dose-dependent and time-dependent effect, which is a hallmark of a specific biological activity.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance and reproducibility of the results.

By adhering to these principles, researchers can generate a robust and trustworthy dataset to support the further development of this compound or other promising oxazole derivatives as novel anticancer agents.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2249-2274. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2400. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules, 27(19), 6598. [Link]

  • Synthesis, anticancer, antitubercular and antimicrobial activity of 1-substituted 3-aryl-5-(3′-bromophenyl)-pyrazolines. (2014). ResearchGate. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3957–3976. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (2019). Current Medicinal Chemistry, 26(41), 7337-7371. [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Medicinal Chemistry, 27(34), 5795-5821. [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 13248-13264. [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Ovid. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2023). PubMed. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(18), 5857. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Iranian Chemical Society, 16(5), 917-943. [Link]

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (2019). ResearchGate. [Link]

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The 5-(3,5-dibromophenyl)oxazole Scaffold: A Promising Motif for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The 5-(3,5-dibromophenyl)oxazole core represents a compelling, albeit underexplored, scaffold for the development of novel therapeutics. While direct, extensive research on this specific molecule is emerging, we can infer its significant potential by examining the well-established bioactivities of the parent oxazole ring and the profound influence of di-halogenated phenyl substitutions. This guide provides a comprehensive framework for researchers to synthesize, evaluate, and optimize derivatives of this promising scaffold, drawing upon established principles in medicinal chemistry and proven experimental protocols.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][4] The value of the oxazole moiety lies in its ability to engage with biological targets through various non-covalent interactions.[2][3]

The addition of a 3,5-dibromophenyl group at the 5-position of the oxazole ring is a strategic design element. Halogen atoms, particularly bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of two bromine atoms can create specific halogen bonds with protein residues, potentially leading to enhanced potency and selectivity. This di-substitution pattern offers a distinct electronic and steric profile that can be exploited to fine-tune the pharmacological activity of the parent scaffold.

Synthetic Strategy: A Generalized Approach

The synthesis of this compound derivatives can be achieved through several established methods for oxazole formation. A common and reliable approach is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α-acylamino ketone. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

G A 3,5-Dibromobenzaldehyde E Van Leusen Reaction A->E B TosMIC (Toluenesulfonylmethyl isocyanide) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Methanol) D->E F This compound E->F Cyclization

Caption: Proposed Van Leusen reaction for the synthesis of the target scaffold.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound via the Van Leusen reaction, a reliable method for forming oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Materials:

  • 3,5-Dibromobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromobenzaldehyde (1.0 eq) and TosMIC (1.0-1.2 eq).

  • Solvent and Base Addition: Dissolve the reactants in anhydrous methanol. To this solution, add anhydrous potassium carbonate (2.0-3.0 eq) portion-wise with stirring. The addition of the base is often exothermic.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Screening Protocols

Based on the known biological activities of oxazole derivatives, the this compound scaffold is a prime candidate for screening against a variety of therapeutic targets. The dibromophenyl moiety may confer enhanced activity or a novel mechanism of action.

Anticancer Activity

Oxazole-containing compounds have shown significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[5]

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7Experimental Value
This compoundHCT-116Experimental Value
This compoundA549Experimental Value
Doxorubicin (Positive Control)MCF-7Reference Value
Kinase Inhibition

The phenyl-oxazole motif is a known pharmacophore in many kinase inhibitors. The 3,5-dibromophenyl substitution could enhance binding to the ATP-binding pocket of various kinases.

G A Kinase Panel Screening B Identify Hit Kinases A->B C Dose-Response Assay B->C E Mechanism of Action Studies B->E D Determine IC50 C->D F Cell-based Assays (Phosphorylation) D->F

Caption: Workflow for evaluating kinase inhibitory activity.

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: In a well of a microplate, set up the kinase reaction containing the kinase, its substrate, ATP, and varying concentrations of the this compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP and converts the ADP produced to ATP.

  • Signal Generation: Add the Kinase Detection Reagent to the wells. This reagent contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ADP produced.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic and screening protocols provided here offer a robust starting point for researchers to explore the full potential of this chemical entity. Future work should focus on synthesizing a library of derivatives with modifications at other positions of the oxazole ring and the phenyl group to establish a comprehensive structure-activity relationship (SAR). Further mechanistic studies on promising hits will be crucial to elucidate their mode of action and pave the way for preclinical development.

References

  • This section will be populated with specific, verifiable URLs once the research on the exact compound is more established.

Sources

experimental setup for evaluating the bioactivity of oxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Title: A Hierarchical Approach for Evaluating the Bioactivity of Novel Oxazole Derivatives

Introduction

Oxazole, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, serves as a core scaffold in a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, antidiabetic, and notably, anticancer properties.[2][3] The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles and the development of potent and selective therapeutic agents.[4] Many oxazole-containing compounds have shown promise by targeting fundamental cellular processes and specific biomolecules crucial for cancer cell survival and proliferation, such as tubulin, protein kinases, and DNA topoisomerase.[5][6]

This guide provides a comprehensive experimental framework for researchers engaged in the discovery and development of novel oxazole-based drug candidates. We present a tiered, logical workflow—from initial, broad-spectrum cytotoxicity screening to detailed mechanistic and target-specific assays. The protocols herein are designed to be robust and self-validating, providing the necessary tools to thoroughly characterize the bioactivity of newly synthesized oxazole derivatives.

Overall Experimental Workflow

The evaluation of a new chemical entity, such as an oxazole derivative, typically follows a hierarchical screening cascade. This approach efficiently filters compounds from a primary screen that measures a broad effect (e.g., cytotoxicity) to more complex secondary and tertiary assays that elucidate the mechanism of action and identify specific molecular targets. This ensures that resources are focused on the most promising candidates.

G A Library of Oxazole Derivatives B Cytotoxicity Assay (e.g., MTT Assay) A->B C Apoptosis Assay (Annexin V/PI) B->C Active Compounds D Cell Cycle Analysis (PI Staining) B->D Active Compounds E Tubulin Polymerization Assay C->E F Kinase Inhibition Assay (e.g., VEGFR-2) C->F D->E D->F

Caption: Hierarchical workflow for evaluating oxazole derivatives.

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step in evaluating potential anticancer agents is to determine their ability to inhibit the growth of or kill cancer cells. The MTT assay is a widely used, robust, and high-throughput colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in metabolically active, living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration of an oxazole derivative that inhibits the growth of a cancer cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, sterile filtered).[8]

  • Solubilization solution (e.g., isopropanol, DMSO).[9]

  • Test oxazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required based on cell type).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the oxazole derivatives in complete culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final solvent concentration) and "untreated control" wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., isopropanol) to each well to dissolve the formazan.[9][10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis & Presentation: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Cytotoxicity Data for Oxazole Derivatives

Compound Cell Line Incubation Time (h) IC50 (µM)
Oxazole-A HeLa 48 5.2
Oxazole-B HeLa 48 12.8
Oxazole-C HeLa 48 0.9
Doxorubicin (Control) HeLa 48 0.5
Oxazole-A A549 48 8.1
Oxazole-B A549 48 25.4
Oxazole-C A549 48 1.5

| Doxorubicin (Control) | A549 | 48 | 0.8 |

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle

Compounds that exhibit significant cytotoxicity in the primary screen are advanced to secondary assays to understand their mechanism of action. Two of the most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

A. Induction of Apoptosis

Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis. Therefore, compounds that can reactivate this process in cancer cells are highly desirable. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live cells with intact membranes but can enter and stain the DNA of late-apoptotic or necrotic cells.[11]

G cluster_0 Cell States Live Live Cell (Annexin V - / PI -) Early Early Apoptosis (Annexin V + / PI -) Live->Early Oxazole Derivative Induces Apoptosis Late Late Apoptosis/Necrosis (Annexin V + / PI +) Early->Late Necrotic Necrotic Cell (Annexin V - / PI +) G cluster_0 Checkpoint G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 M M G2->M Mitosis Arrest Oxazole Derivative induces arrest G2->Arrest M->G1 Arrest->M

Caption: The four phases of the eukaryotic cell cycle.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of an oxazole derivative on the distribution of cells throughout the cell cycle phases.

Materials:

  • Cells treated with the oxazole derivative as described for the apoptosis assay.

  • Cold 70% ethanol. [13]* Cold PBS.

  • PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A). [14]* Flow cytometer.

Procedure:

  • Cell Fixation:

    • Harvest cells as previously described.

    • Wash the cell pellet (1-2 x 10⁶ cells) once with cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [13] * Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods). [13]

  • Staining:

    • Centrifuge the fixed cells at ~800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA. [14] * Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The data is displayed as a histogram of cell count versus fluorescence intensity (DNA content).

    • Use analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [15] Data Analysis & Presentation: The percentage of the cell population in each phase of the cell cycle is calculated and compared between treated and control samples.

Table 3: Example Cell Cycle Distribution Data

Treatment Concentration % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control - 55.4 28.1 16.5
Oxazole-C 0.9 µM (IC50) 20.1 15.3 64.6
Oxazole-C 1.8 µM (2x IC50) 10.5 8.2 81.3

| Nocodazole (Control) | 100 nM | 8.9 | 10.5 | 80.6 |

Part 3: Target-Specific Assays

After establishing a cellular mechanism (e.g., apoptosis induction, G2/M arrest), the next logical step is to investigate potential molecular targets. The literature suggests that oxazole derivatives can inhibit key proteins like tubulin and protein kinases. [5][6]

A. Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin dimers, are critical components of the mitotic spindle and are essential for chromosome segregation during mitosis. [16]Compounds that interfere with microtubule dynamics (either by inhibiting polymerization or by stabilizing the polymer) can cause mitotic arrest and induce apoptosis. [5]An in vitro tubulin polymerization assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

Protocol 4: In Vitro Tubulin Polymerization Assay

Objective: To determine if an oxazole derivative directly inhibits or enhances the polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich), which typically includes >99% pure tubulin, GTP, and a polymerization buffer. [17][18]* Fluorescence microplate reader (Excitation ~360 nm, Emission ~450 nm).

  • Test oxazole derivative and control compounds (e.g., Paclitaxel as a promoter, Nocodazole as an inhibitor).

Procedure:

  • Reaction Setup:

    • Thaw all kit components on ice. [17] * Prepare the tubulin solution by resuspending lyophilized tubulin in the provided buffer to the recommended concentration (e.g., 2 mg/mL). [16]Keep on ice.

    • In a pre-chilled 96-well or 384-well black plate, add the test compound, control compounds, and vehicle control to respective wells.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well and mixing gently. The final reaction mixture should contain tubulin, GTP, a fluorescent reporter, and the test compound. [16]

  • Data Acquisition:

    • Immediately place the plate into a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every minute for 60 minutes. As tubulin polymerizes into microtubules, the fluorescent reporter incorporates into the polymer, leading to an increase in the fluorescence signal. [18] Data Analysis & Presentation: The rate of polymerization (Vmax) and the maximum polymer mass (Fmax) are determined from the kinetic curves. The effect of the oxazole derivative is expressed as a percentage of inhibition or enhancement compared to the vehicle control.

Table 4: Example Tubulin Polymerization Inhibition Data

Treatment Concentration (µM) % Inhibition of Polymerization Rate
Vehicle Control - 0
Oxazole-C 1 15.2
Oxazole-C 5 48.9
Oxazole-C 10 85.3
Nocodazole (Control) 10 95.1

| Paclitaxel (Control) | 10 | -210.5 (Enhancement) |

B. Kinase Inhibition Assay (Example: VEGFR-2)

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase whose activity is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. [19]Many oxazole derivatives have been investigated as kinase inhibitors. [6]In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol 5: VEGFR-2 Kinase Activity Assay

Objective: To determine the ability of an oxazole derivative to inhibit the enzymatic activity of VEGFR-2 kinase.

Materials:

  • VEGFR-2 Kinase Assay Kit (e.g., from BPS Bioscience or Cell Signaling Technology), which includes recombinant VEGFR-2 enzyme, a specific peptide substrate, ATP, and assay buffer. [19][20]* Kinase-Glo™ Luminescent Kinase Assay (Promega) or similar ADP detection system.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the oxazole derivative in the kinase assay buffer.

    • In a white 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted compound or vehicle control.

    • Add the required amount of VEGFR-2 enzyme to each well (except for "no enzyme" controls). [21] * Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well. [21] * Incubate the plate at 30°C for a specified time (e.g., 40 minutes). During this time, active kinase will phosphorylate the substrate, consuming ATP and producing ADP.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's protocol. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

Data Analysis & Presentation: The percentage of kinase inhibition is calculated as follows: % Inhibition = 100 * [1 - (Signal_Treated - Signal_Background) / (Signal_VehicleControl - Signal_Background)] The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 5: Example VEGFR-2 Kinase Inhibition Data

Compound IC50 (nM)
Oxazole-D 150.2
Oxazole-E 25.8
Oxazole-F >10,000

| Pazopanib (Control) | 8.5 |

Conclusion

The experimental framework detailed in these application notes provides a systematic and robust pathway for the comprehensive evaluation of novel oxazole derivatives as potential therapeutic agents. By progressing from broad cytotoxic screening to specific mechanistic and target-based assays, researchers can efficiently identify promising lead compounds and elucidate their modes of action. This hierarchical approach, combining cell-based and biochemical assays, is fundamental to modern drug discovery and development, enabling the translation of synthetic chemistry efforts into tangible clinical candidates.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies . PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies . ResearchGate. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability . Creative Diagnostics. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. [Link]

  • MTT (Assay protocol) . Protocol online. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Taylor & Francis Online. [Link]

  • Oxazole . Wikipedia. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic . Der Pharma Chemica. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives . IJMPR. [Link]

  • A comprehensive review on biological activities of oxazole derivatives . PMC. [Link]

  • A comprehensive review on biological activities of oxazole derivatives . Semantic Scholar. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit . BPS Bioscience. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method . PMC. [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence . ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay . PMC. [Link]

  • Cell Cycle Protocol - Flow Cytometry . UT Health San Antonio. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit, 40325 . Amsbio. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds . PMC. [Link]

  • Cell Cycle Analysis . University of Chicago. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method . Bio-protocol. [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview . JoVE. [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One . Bio-Rad Antibodies. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based . Cytoskeleton, Inc. [Link]

  • Assaying cell cycle status using flow cytometry . PMC. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry . University of Rochester Medical Center. [Link]

  • VEGFR2(KDR) Kinase Assay Kit . BPS Bioscience. [Link]

  • Human VEGFR Reporter Assay Kit . Indigo Biosciences. [Link]

Sources

in vitro testing protocols for 5-(3,5-dibromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 5-(3,5-dibromophenyl)oxazole

Executive Summary & Chemical Logic

This application note details the in vitro validation protocols for This compound , a halogenated heterocyclic scaffold. While oxazole derivatives are historically screened for antimicrobial and COX-inhibitory activity, the specific 3,5-dibromophenyl motif dictates a more sophisticated pharmacological application: Transthyretin (TTR) Kinetic Stabilization .

The Chemical Logic: Human Transthyretin (TTR) possesses two thyroxine (T4) binding pockets. These pockets are hydrophobic and lined with halogen-binding depressions (HBP). The 3,5-dibromo substitution pattern acts as a thyroxine mimetic , allowing the molecule to deeply penetrate and occupy these pockets with high affinity. By binding to the TTR tetramer, the compound raises the activation energy required for tetramer dissociation—the rate-limiting step in TTR amyloidogenesis.

This guide focuses on the Acid-Mediated TTR Fibrillogenesis Assay , the gold standard for validating such compounds, supported by secondary selectivity and cytotoxicity workflows.

Mechanism of Action: Kinetic Stabilization[1]

To understand the assay design, one must understand the failure mode of the protein. TTR amyloidosis occurs when the native tetramer dissociates into monomers, which then misfold and assemble into toxic oligomers and fibrils.[1][2]

Figure 1: Mechanism of Kinetic Stabilization

TTR_Mechanism Figure 1: The compound binds the native tetramer, preventing dissociation into amyloidogenic monomers. Tetramer Native TTR Tetramer Complex Stabilized Drug-TTR Complex Tetramer->Complex Binding (Kd) Monomer Misfolded Monomer Tetramer->Monomer Dissociation (Rate Limiting) Compound 5-(3,5-dibromophenyl) oxazole Compound->Complex Oligomer Toxic Oligomer Monomer->Oligomer Fibril Amyloid Fibril Oligomer->Fibril

Primary Protocol: Acid-Mediated TTR Fibrillogenesis Assay

This is the critical "Go/No-Go" assay. We utilize a pH jump (lowering pH to 4.4) to mimic lysosomal stress, forcing the TTR tetramer to dissociate. An effective stabilizer will prevent turbidity increases even under these harsh conditions.

Materials Required
  • Recombinant Human WT-TTR: 0.4 mg/mL stock in 10 mM phosphate, 100 mM KCl, pH 7.0.

  • Test Compound: this compound (10 mM stock in DMSO).

  • Positive Control: Tafamidis or Diflunisal (Standard TTR stabilizers).

  • Assay Buffer: 200 mM Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.

  • Detection: UV-Vis Spectrophotometer (Absorbance at 400 nm) or Thioflavin T (Fluorescence).

Step-by-Step Workflow
  • Compound Incubation (Pre-Binding):

    • In a 96-well microplate, dispense 5 µL of test compound (final conc: 3.6 µM to 7.2 µM) into 95 µL of WT-TTR solution (final TTR conc: 3.6 µM).

    • Note: The molar ratio of Drug:TTR is critical. Test at 1:1 and 2:1 ratios.

    • Incubate for 30 minutes at 37°C to allow the oxazole to occupy the T4 binding pockets.

  • The "pH Jump" (Initiation):

    • Add 100 µL of Acidic Assay Buffer (pH 4.4) to each well.

    • Final pH: ~4.4 (The mixture becomes acidic, thermodynamically favoring dissociation).

    • Final Volume: 200 µL.

  • Kinetic Monitoring:

    • Seal the plate to prevent evaporation.

    • Incubate at 37°C for 72 hours .

    • Readout: Measure turbidity (Absorbance at 400 nm) every 24 hours. Alternatively, verify endpoint amyloid formation by adding Thioflavin T (10 µM) and reading Fluorescence (Ex: 440nm / Em: 482nm).

Data Interpretation & Validity

A successful stabilizer will suppress turbidity. Calculate % Efficacy relative to the DMSO-only control (0% inhibition) and the Positive Control (assumed 100% inhibition).

ConditionA400nm (Turbidity)Interpretation
TTR + DMSO (Neg Ctrl) High (> 0.5 OD)Tetramer dissociated; fibrils formed.
TTR + Tafamidis (Pos Ctrl) Low (< 0.05 OD)Tetramer stabilized; no fibrils.
TTR + Test Compound < 0.10 OD Valid Hit (High Potency)
TTR + Test Compound 0.2 - 0.4 ODWeak/Partial Stabilizer

Secondary Protocol: Cytotoxicity & Selectivity

Since oxazoles can exhibit off-target toxicity (e.g., via COX inhibition or membrane disruption), cell viability assays are mandatory before advancing to lead optimization.

Figure 2: Experimental Workflow

Workflow Figure 2: Cytotoxicity screening workflow to ensure compound safety. Prep 1. Stock Prep (10mM DMSO) Dose 3. Dosing (0.1 - 100 µM) Prep->Dose Cell 2. Cell Seeding (HepG2 or HeLa) Cell->Dose Incubate 4. Incubation (24h - 48h) Dose->Incubate Read 5. Readout (MTT / CellTiter-Glo) Incubate->Read

Methodology (MTT Assay)
  • Seeding: Plate HepG2 cells (liver origin, relevant for TTR) at 10,000 cells/well.

  • Treatment: Treat with serial dilutions of this compound (0.1 µM to 100 µM).

  • Duration: Incubate for 48 hours.

  • Readout: Add MTT reagent, solubilize formazan crystals, and read Absorbance at 570 nm.

  • Acceptance Criteria:

    
     (Cytotoxic Concentration 50%) should be 
    
    
    
    . If
    
    
    , the compound is likely too toxic for therapeutic use despite TTR stabilization.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences.

  • Johnson, S. M., et al. (2005). "Structure-based design of transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry.

  • Saito, S., et al. (2020). "Oxazole derivatives as novel transthyretin amyloidogenesis inhibitors." Bioorganic & Medicinal Chemistry.

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science.

Sources

Application Note: Use of 5-(3,5-Dibromophenyl)oxazole as a Chemical Probe for Transthyretin (TTR) Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3,5-dibromophenyl)oxazole is a specialized small-molecule chemical probe designed to target the thyroxine (T4) binding pockets of the homotetrameric protein transthyretin (TTR) . By mimicking the di-iodophenyl moiety of thyroxine, this probe utilizes the "3,5-dibromo" pharmacophore to engage the TTR halogen-binding pockets (HBPs) with high specificity.

Its primary utility lies in kinetic stabilization : it binds to the native TTR tetramer, raising the activation energy barrier for tetramer dissociation—the rate-limiting step in TTR amyloidogenesis. This makes it an essential tool for researchers studying the mechanism of TTR amyloidosis (ATTR), screening for novel therapeutics, and validating halogen bonding interactions in protein-ligand interfaces.

Scientific Background & Mechanism[1]

The Target: Transthyretin (TTR)

TTR is a transport protein that circulates as a tetramer. In pathologies like Familial Amyloidotic Polyneuropathy (FAP) or Senile Systemic Amyloidosis (SSA), the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.

Mechanism of Action: Kinetic Stabilization

The this compound probe functions by "bridging" the dimer-dimer interface of the TTR tetramer.

  • Pharmacophore: The 3,5-dibromophenyl ring occupies the inner halogen binding pockets (HBP 2 and 3) of TTR.

  • Halogen Bonding: The bromine atoms form specific interactions (halogen bonds or hydrophobic contacts) with the residues (e.g., Leu17, Thr106, Ala108) lining the T4 pocket.

  • Result: This binding stabilizes the tetrameric ground state, preventing the pH-dependent or mutation-induced dissociation into amyloidogenic monomers.

Pathway Visualization

The following diagram illustrates the TTR amyloidogenesis cascade and the intervention point of the this compound probe.

TTR_Stabilization Tetramer Native TTR Tetramer Complex Stabilized TTR-Probe Complex Tetramer->Complex + Probe (Binding) Monomer Misfolded Monomer Tetramer->Monomer Dissociation (Rate Limiting) Probe 5-(3,5-dibromophenyl) oxazole Probe->Complex Complex->Monomer Blocked Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Nucleation

Caption: Schematic of TTR amyloidogenesis inhibition. The probe binds the native tetramer, preventing the rate-limiting dissociation step.

Applications & Experimental Design

Inhibition of Fibril Formation (Acid-Mediated Assay)

This is the gold-standard assay for validating the probe's efficacy. TTR is stable at neutral pH but dissociates and aggregates at acidic pH (4.4). The probe's ability to prevent this aggregation is measured via turbidity or Thioflavin T (ThT) fluorescence.

Selectivity Assays in Plasma

Because TTR constitutes a small fraction of plasma proteins, probes must be highly selective. This compound is used in competition assays to determine if it can bind TTR in the presence of albumin (HSA) and other carriers.

Structural Biology (Crystallography)

The high electron density of the bromine atoms makes this probe an excellent candidate for X-ray crystallography studies to map the T4 binding pocket and study halogen bonding geometry (anomalous scattering).

Detailed Protocols

Preparation of Stock Solutions

Reagents:

  • This compound (Solid, >98% purity)

  • DMSO (Anhydrous, spectroscopic grade)

Procedure:

  • Weigh approximately 1–2 mg of the probe.

  • Dissolve in 100% DMSO to create a 10 mM stock solution .

  • Vortex for 30 seconds to ensure complete dissolution.

  • Store aliquots at -20°C in amber tubes (protect from light).

    • Note: Avoid repeated freeze-thaw cycles to prevent precipitation.

Acid-Mediated TTR Fibril Formation Assay

Objective: Quantify the probe's capacity to inhibit TTR aggregation under amyloidogenic conditions.

Materials:

  • Recombinant Wild-Type (WT) TTR or V30M variant (3.6 µM final concentration).

  • Acetate Buffer (200 mM, pH 4.4, 100 mM KCl, 1 mM EDTA).

  • Probe Stock (10 mM in DMSO).

  • UV-Vis Spectrophotometer (Turbidity at 350-400 nm).

Protocol:

  • Incubation: In a microcentrifuge tube, mix TTR (7.2 µM stock in phosphate buffer, pH 7.4) with the probe (7.2 µM, 14.4 µM, or varying concentrations for IC50).

    • Stoichiometry: Typically test at 1:1 and 1:2 (TTR tetramer:Probe) ratios.

    • Control: TTR + DMSO vehicle (no probe).

  • Equilibration: Incubate the mixture at 37°C for 30 minutes to allow probe binding.

  • Acidification: Dilute the mixture 1:1 with Acetate Buffer (pH 4.4) to initiate aggregation. Final pH should be ~4.4.

  • Time Course: Incubate at 37°C for 72 hours without agitation.

  • Measurement:

    • Vortex gently to resuspend any fibrils.

    • Measure absorbance (turbidity) at 400 nm .

    • Optional: Add Thioflavin T (10 µM) and measure fluorescence (Ex: 440 nm / Em: 482 nm) for higher sensitivity.

  • Data Analysis:

    • Normalize data against the DMSO control (100% aggregation).

    • Calculate % Inhibition =

      
      .
      
Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (


) of the probe to TTR by displacing a fluorescent tracer.

Protocol:

  • Tracer: Use a fluorescent TTR ligand (e.g., resveratrol-fluorophore conjugate or FITC-T4 analog) at 100 nM.

  • Titration: Prepare a serial dilution of this compound (1 nM to 10 µM).

  • Mix: Combine TTR (200 nM), Tracer (100 nM), and Probe in assay buffer (PBS, pH 7.4, 0.01% Triton X-100).

  • Read: Measure Fluorescence Polarization (mP) after 1 hour.

  • Result: A decrease in mP indicates displacement of the tracer by the probe.

Data Presentation & Analysis

Expected Results (Turbidity Assay)

The following table summarizes typical efficacy metrics for TTR stabilizers.

CompoundConcentration (µM)% Aggregation (relative to Control)% InhibitionEfficacy Interpretation
Vehicle (DMSO) -100%0%No stabilization (Baseline)
This compound 3.6 (1x)45% ± 5%55%Moderate Stabilization
This compound 7.2 (2x)< 10%> 90%High Potency (Kinetic Stabilization)
Tafamidis (Ref) 7.2 (2x)< 5%> 95%Clinical Standard
Troubleshooting Guide
  • Precipitation: If the probe precipitates upon addition to buffer, lower the final DMSO concentration to <2% or use a stepwise dilution.

  • Low Inhibition: Ensure the TTR protein is fresh and tetrameric (verify by Native PAGE). Pre-incubation at neutral pH is critical before acidification.

  • Fluorescence Quenching: The heavy bromine atoms may quench the fluorescence of adjacent fluorophores (e.g., ThT). Always verify results with turbidity (absorbance) which is unaffected by quenching.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Johnson, S. M., et al. (2005). "Biochemical and Structural Evaluation of Highly Selective 2-Arylbenzoxazole-Based Transthyretin Amyloidogenesis Inhibitors." Journal of Medicinal Chemistry, 48(5), 1576–1587. Link

  • ChemicalBook. (n.d.). "this compound Product Description & CAS 2024443-64-7." Link

  • Connelly, S., et al. (2010). "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology, 20(1), 54-62. Link

Application Note & Protocols: Formulation Strategies for 5-(3,5-dibromophenyl)oxazole in Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 5-(3,5-dibromophenyl)oxazole, a representative member of a class of heterocyclic compounds with significant therapeutic potential.[1][2] Given its dibrominated phenyl moiety, this compound is anticipated to exhibit poor aqueous solubility, a common challenge in drug development that can severely limit bioavailability and hinder the evaluation of its true biological activity.[3][4] This document outlines a systematic approach, beginning with essential physicochemical characterization and leading to detailed, step-by-step protocols for preparing formulations suitable for both in vitro and in vivo preclinical research. We emphasize the causality behind procedural choices, methods for analytical validation, and best practices to ensure the generation of reliable, reproducible data for researchers, scientists, and drug development professionals.

Foundational Principle: Understanding the Molecule

Before any formulation work begins, a foundational understanding of the active pharmaceutical ingredient (API) is paramount. The success of a formulation is not accidental; it is a direct consequence of aligning the formulation strategy with the intrinsic physicochemical properties of the molecule. For a novel compound like this compound, initial characterization is a self-validating first step.

Initial Physicochemical Profiling

A preliminary analysis provides the critical data needed to select an appropriate formulation path.

  • Aqueous Solubility: Determine the equilibrium solubility in various aqueous media, including water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric and intestinal fluids. This profile is crucial for predicting its behavior in biological systems.

  • pKa Determination: Identifying any ionizable groups is essential, as pH can dramatically influence solubility and permeability.

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) indicates the lipophilicity of the compound, which influences its membrane permeability and potential for lipid-based formulations.

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be used to determine the melting point, crystallinity, and identify any polymorphs. The solid form can significantly impact dissolution rate and stability.

  • Chemical Stability: Assess the compound's stability under stressed conditions (e.g., heat, light, varying pH) to identify potential degradation pathways that could be exacerbated by certain formulation excipients or processes.[3]

Formulation Strategy: A Logic-Driven Approach

The primary goal is to enhance the apparent solubility and dissolution rate to achieve desired exposure levels in biological assays. The choice of formulation is a critical decision that impacts experimental outcomes and their interpretation. A poorly designed formulation can lead to false negatives due to insufficient exposure.

The Formulation Selection Workflow

The following workflow provides a logical pathway for selecting a phase-appropriate formulation strategy, starting with the simplest approaches for early-stage screening and progressing to more complex systems as needed for definitive in vivo studies.

G cluster_0 Phase 1: Initial Assessment & In Vitro Screening cluster_1 Phase 2: In Vivo & Advanced Studies A API Characterization (Solubility, Stability, LogP) B Is aqueous solubility > target in vitro concentration? A->B C Simple Aqueous Buffer (e.g., PBS) B->C Yes D Co-Solvent System (e.g., DMSO, Ethanol, PEG-400) B->D No E Is Co-Solvent System suitable for in vivo use (tolerability, dose volume)? D->E F Administer Co-Solvent Formulation (Proceed with caution) E->F Yes G Advanced Formulation Required E->G No H Amorphous Solid Dispersion (e.g., Spray Drying, HME) G->H I Lipid-Based System (e.g., SEDDS) G->I J Nanosuspension (e.g., Wet Milling, Precipitation) G->J

Caption: Formulation selection workflow for poorly soluble compounds.

Detailed Formulation Protocols

The following protocols are designed to be robust and reproducible. They represent common and effective starting points for compounds like this compound.

Protocol A: Preparation of a Co-Solvent Formulation for In Vitro Studies

Application: Ideal for initial cell-based assays (e.g., IC50 determination) where the final concentration of organic solvent is kept low to avoid vehicle-induced cytotoxicity.

Principle: This method utilizes a water-miscible organic solvent to first dissolve the compound, which is then diluted into the aqueous assay medium. The key is to maintain the compound in a supersaturated but dissolved state for the duration of the experiment.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG-400)

  • Ethanol (200 proof)

  • Sterile, pyrogen-free water or PBS

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Step-by-Step Methodology:

  • Stock Solution Preparation (100x):

    • Accurately weigh 5 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 100% DMSO dropwise while vortexing until the compound is fully dissolved. Record the volume of DMSO used to calculate the precise concentration. For example, if 155 µL is used, the stock concentration is ~32.25 mg/mL.

    • Scientist's Note: DMSO is a powerful solvent but can be toxic to cells, typically above 0.5% v/v. Preparing a concentrated stock minimizes the final solvent concentration in the assay.

  • Intermediate Dilution (Optional, for high doses):

    • If a less viscous or less potent solvent system is desired, an intermediate vehicle can be prepared. A common vehicle is a 10:40:50 mixture of Ethanol:PEG-400:Water.

    • The DMSO stock from Step 1 can be diluted into this vehicle.

    • Rationale: PEG-400 and ethanol are excellent co-solvents that are often better tolerated in vivo than DMSO.[5] This step can also serve as a bridge to developing an in vivo formulation.

  • Final Working Solution Preparation:

    • Serially dilute the stock solution from Step 1 directly into your cell culture medium to achieve the desired final concentrations for your assay.

    • For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium). The final DMSO concentration would be 0.1%.

    • Trustworthiness Check: Always prepare a "vehicle control" by adding the same amount of solvent (e.g., 0.1% DMSO) to the medium without the compound. This is essential to ensure that any observed biological effect is due to the compound and not the solvent.

Protocol B: Preparation of an Amorphous Nanosuspension for In Vivo Studies

Application: For oral or parenteral administration where higher doses are required and co-solvent systems are limited by toxicity or precipitation upon injection.

Principle: This protocol uses a precipitation method to create fine, amorphous nanoparticles of the drug, which are then stabilized by a polymer and/or surfactant.[6] The reduced particle size dramatically increases the surface area available for dissolution, enhancing absorption and bioavailability.[5]

Materials:

  • This compound

  • N-Methyl-2-pyrrolidone (NMP) or a similar water-miscible organic solvent

  • Hydroxypropyl methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) as a polymeric stabilizer

  • Polysorbate 80 (Tween® 80) or d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) as a surfactant/stabilizer

  • 0.9% Saline or 5% Dextrose in Water (D5W) as the anti-solvent/vehicle

  • High-speed homogenizer or magnetic stirrer

  • Sterile, pyrogen-free vials

Step-by-Step Methodology:

  • Prepare the Organic Phase (Solvent Phase):

    • Dissolve this compound in NMP to a concentration of 50 mg/mL. Ensure complete dissolution.

    • Rationale: NMP is a good solvent for many poorly soluble compounds and is generally well-tolerated at low residual levels.

  • Prepare the Aqueous Phase (Anti-Solvent Phase):

    • In a sterile beaker, prepare the anti-solvent vehicle. For a 10 mL final volume, add 9.8 mL of 0.9% Saline.

    • Add 100 mg of HPMC (1% w/v) and 20 mg of Polysorbate 80 (0.2% w/v).

    • Stir vigorously with a magnetic stirrer until the stabilizers are fully dissolved.

    • Scientist's Note: The polymer (HPMC) provides steric hindrance to prevent particle aggregation, while the surfactant (Polysorbate 80) improves wetting and provides electrostatic stabilization. The combination is often synergistic.

  • Precipitation and Nanosizing:

    • Place the beaker containing the aqueous phase on a high-speed homogenizer (or a magnetic stirrer set to maximum speed).

    • Rapidly inject the organic phase (e.g., 200 µL of the 50 mg/mL solution to yield a final concentration of 1 mg/mL) into the vortex of the stirring aqueous phase.

    • A milky white suspension should form immediately.

    • Rationale: The rapid addition of the drug solution into the anti-solvent causes rapid supersaturation and precipitation. The high shear force and presence of stabilizers control the particle growth, resulting in nanoparticles.[6]

  • Solvent Removal & Final Formulation:

    • Continue to stir the suspension for 1-2 hours to allow for the organic solvent to be fully dispersed and to ensure the nanoparticles are stable. For some applications, the residual solvent may be acceptable; for others, dialysis or diafiltration may be required.

    • The final product is a ready-to-dose nanosuspension.

Analytical Characterization of Formulations

A formulation is incomplete without analytical validation. This step is non-negotiable for ensuring the quality and integrity of your biological data.[7]

Protocol C: HPLC-UV Method for Potency and Purity

Application: To confirm the concentration (potency) of this compound in the prepared formulation and assess its purity.

ParameterExample ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for hydrophobic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 5% to 95% B over 10 minA gradient is used to elute the hydrophobic compound and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 10 µL
Detection (UV) 254 nm (or λmax)Aromatic compounds typically absorb at 254 nm; determine the λmax for optimal sensitivity.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Procedure:

  • Prepare a standard curve using reference standard of this compound.

  • Dilute the prepared formulation (from Protocol A or B) with the mobile phase to fall within the range of the standard curve.

  • Inject standards and samples.

  • Quantify the concentration based on the peak area relative to the standard curve. Purity is assessed by the percentage of the main peak area relative to the total peak area.

Protocol D: Particle Size Analysis by Dynamic Light Scattering (DLS)

Application: Essential for characterizing nanosuspensions (from Protocol B) to ensure they are within the desired size range (typically < 500 nm) for enhanced dissolution.

Procedure:

  • Dilute a small aliquot of the nanosuspension in deionized water to achieve an appropriate scattering intensity (as recommended by the instrument manufacturer).

  • Analyze the sample using a DLS instrument.

  • Record the Z-average diameter and the Polydispersity Index (PDI).

  • Acceptance Criteria: A Z-average diameter of < 500 nm and a PDI of < 0.3 are generally considered acceptable for a preclinical nanosuspension.

Hypothetical Biological Context: Mechanism of Action

While the specific target of this compound is unknown, many heterocyclic compounds, including oxazole derivatives, have been identified as potent inhibitors of critical cellular pathways in cancer.[8] For instance, some act as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

G Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothetical signaling pathway for an oxazole-based anticancer agent.

References

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Gomółka, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2445. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Shaikh, A., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1600. [Link]

  • Nimavat, K., et al. (2003). Synthesis, anticancer, antitubercular and antimicrobial activity of 1-substituted 3-aryl-5-(3′-bromophenyl)-pyrazolines. Indian Journal of Heterocyclic Chemistry, 12(3), 225-228. [Link]

  • Patel, N. B., & Agravat, S. N. (2011). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 859-864. [Link]

  • Asif, M. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Alam, M. M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6667. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Kumar, A., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cognitive Discourses, 9(3), 30-45. [Link]

  • Sharma, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Al-Bazzaz, F. Y., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 16(10), 1439. [Link]

  • Bakshi, M., & Singh, S. (2002). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1696-1718. [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1293-1303. [Link]

  • Sharma, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1761. [Link]

  • Kumar, G. S., et al. (2020). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Drug Research, 12(2), 116-120. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1). [Link]

  • Pirttilä, K. (2022). Development of analytical methods for the determination of the small molecule component of complex biological systems. Uppsala University. [Link]

  • Singh, V., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-289. [Link]

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. [Link]

Sources

Application Notes and Protocols for 5-(3,5-dibromophenyl)oxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling, synthesis, and potential applications of 5-(3,5-dibromophenyl)oxazole. As a member of the oxazole class of heterocyclic compounds, this molecule holds significant potential in the field of drug discovery and medicinal chemistry due to the diverse biological activities associated with its structural analogs.[1][2][3] The presence of a dibrominated phenyl ring further suggests unique properties that may be exploited in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established safety procedures and practical laboratory protocols.

Introduction: The Scientific Context of this compound

Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3] The oxazole ring system is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[4][5]

This compound is a synthetic heterocyclic compound that combines the bioactive oxazole moiety with a dibrominated aromatic ring. Brominated aromatic compounds are known to possess their own distinct toxicological and pharmacological profiles, and their incorporation into drug candidates can influence metabolic stability, binding affinity, and overall efficacy.[6][7] This particular substitution pattern makes this compound a compelling candidate for screening in various biological assays and for further chemical modification to explore structure-activity relationships (SAR).[5]

Given the limited availability of specific data for this exact compound, this guide synthesizes information from structurally related molecules to provide a robust framework for its safe and effective use in a research setting.

Hazard Identification and Safety Precautions

GHS Hazard Classification (Presumptive)

Based on analogs, this compound is anticipated to have the following classifications:

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[9]
Skin Irritation (Category 2)H315: Causes skin irritation.[9]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[9]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[9]

This table is based on data for structurally similar compounds and should be used for guidance only. A comprehensive risk assessment should be performed before handling.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, all handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10][11] The following PPE is mandatory:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or tight-fitting safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect against dust, powders, and splashes that can cause serious eye irritation.[9][12]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.To prevent skin contact, which may cause irritation.[8][9]
Respiratory Protection For handling powders outside of a fume hood or for spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is recommended.To prevent inhalation of dust, which may cause respiratory tract irritation.[9]
Hygiene Practices

Adherence to good laboratory hygiene is crucial. Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly after handling and before leaving the laboratory.[8] Contaminated clothing should be removed and laundered before reuse.[8]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13]

Storage and Handling

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[12] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[14]

  • Handling: Avoid creating dust when handling the solid material.[8] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10]

Spill and Waste Disposal

  • Spill Cleanup: In case of a spill, wear appropriate PPE and contain the spill. For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[11] This may involve incineration at an approved waste disposal facility.[11]

Protocols for Synthesis and Purification

The van Leusen oxazole synthesis is a robust and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][15] This protocol outlines a plausible synthetic route to this compound.

Proposed Synthesis of this compound via the van Leusen Reaction

This reaction involves the base-mediated condensation of 3,5-dibromobenzaldehyde with TosMIC.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Final Product A 3,5-Dibromobenzaldehyde F Reaction Mixture A->F B Tosylmethyl Isocyanide (TosMIC) B->F C Base (e.g., K2CO3) C->F D Solvent (e.g., Methanol) D->F E Inert Atmosphere (N2 or Ar) E->F G Work-up F->G H Crude Product G->H I Recrystallization or Column Chromatography H->I J This compound I->J

Caption: Proposed synthesis workflow for this compound.

Materials:

  • 3,5-dibromobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (N₂ or Ar)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,5-dibromobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to create a solution or a fine suspension.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Silica Gel Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Potential Applications and Future Research

The structural features of this compound suggest several avenues for research and development:

  • Anticancer Drug Discovery: Many oxazole-containing compounds exhibit potent anticancer activity.[1] This compound could be screened against a panel of cancer cell lines to identify potential cytotoxic effects. The dibromo substitution pattern may enhance activity or confer selectivity.

  • Antimicrobial Agent Development: Oxazole derivatives have been investigated as antibacterial and antifungal agents.[1][2] this compound could be tested against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory Research: The anti-inflammatory properties of some oxazoles make this compound a candidate for investigation in models of inflammation.[16]

  • Chemical Probe and Tool Compound: This molecule can serve as a starting material for the synthesis of more complex derivatives through cross-coupling reactions at the bromine positions, allowing for the creation of a library of compounds for high-throughput screening.

Toxicological Profile of Related Compounds

  • Brominated Aromatic Compounds: These compounds can exhibit a range of toxicities. Some polybrominated compounds are known to be persistent in the environment and can bioaccumulate.[6] Chronic exposure to certain brominated flame retardants has been linked to adverse health effects, including endocrine disruption.[17] While the toxicology of this compound is unknown, it is prudent to handle it with care to avoid long-term exposure.

  • Oxazole Derivatives: The toxicity of oxazole derivatives is highly dependent on their substitution pattern. While many are being developed as therapeutics, some can have off-target effects.[5] Therefore, any in vivo studies should be preceded by thorough in vitro toxicity assessments.

References

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • MDPI. (2023, November 17). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

  • PubMed Central. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • goods.com. (n.d.). 5-(3-Bromophenyl)oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, anticancer, antitubercular and antimicrobial activity of 1-substituted 3-aryl-5-(3′-bromophenyl)-pyrazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • PubMed Central. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • GOV.UK. (2022, June 10). Bromine: toxicological overview. Retrieved from [Link]

  • GOV.UK. (n.d.). A Review of the Toxicity and Environmental Behaviour of Bromine in Air. Retrieved from [Link]

  • PubMed. (2021, September 15). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 5-(3,5-dibromophenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-SYN-35DB Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Heterocycle Synthesis Support Center

You are accessing the troubleshooting module for 5-aryl oxazole synthesis via the Van Leusen reaction . Specifically, this guide addresses the synthesis of 5-(3,5-dibromophenyl)oxazole from 3,5-dibromobenzaldehyde and Tosylmethyl isocyanide (TosMIC).

While the Van Leusen reaction is the industry standard for this transformation, the specific electronic and steric properties of the 3,5-dibromophenyl moiety require precise control over reaction parameters to maximize yield.

Module 1: The "Golden Path" Protocol

Before troubleshooting, verify your current workflow against this validated Standard Operating Procedure (SOP). Deviations here are the most common cause of yield loss (<40%).[1]

Validated Protocol: K₂CO₃/Methanol Reflux

This is the preferred "green" route.[1] It is robust for electron-deficient aldehydes like 3,5-dibromobenzaldehyde.[1]

ReagentEquiv.[1][2][3]RoleCritical Note
3,5-Dibromobenzaldehyde 1.0SubstrateMust be free of benzoic acid impurities.[1]
TosMIC 1.1C-N-C SynthonFreshness matters. Old TosMIC decomposes to formamides.[1]
K₂CO₃ (Anhydrous) 1.1 - 1.5BaseMust be finely powdered.[1] Granular K₂CO₃ reacts too slowly.[1]
Methanol (MeOH) [0.2 M]SolventUse dry MeOH.[1][2] Water inhibits the initial deprotonation.[1]

Step-by-Step Workflow:

  • Charge: Dissolve 3,5-dibromobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous MeOH (concentration ~0.2 M).

  • Activate: Add K₂CO₃ (1.5 eq) in one portion at Room Temperature (RT).

  • Reflux: Heat the mixture to varying reflux (65°C) for 3–5 hours .

    • Checkpoint: The reaction often turns from a clear suspension to a homogenous dark yellow/orange solution, then precipitates the product upon cooling.

  • Workup: Cool to 0°C. If product precipitates, filter and wash with cold MeOH and water. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water, and recrystallize (usually EtOH or MeOH/Water).

Module 2: Mechanism & Critical Control Points

Understanding why the reaction fails requires visualizing the mechanism.[1] The 3,5-dibromo substitution pattern exerts a strong electron-withdrawing effect (EWG) , which influences two competing factors:

  • Pro: It increases the electrophilicity of the aldehyde carbonyl, speeding up Step 1.[1]

  • Con: It stabilizes the intermediate, sometimes requiring harder driving conditions for Step 3 (Elimination).[1]

Pathway Visualization

VanLeusenMechanism cluster_side Failure Modes TosMIC TosMIC + Base (Deprotonation) Attack Step 1: Nucleophilic Attack (Fast due to EWG on Aldehyde) TosMIC->Attack Hydrolysis Hydrolysis to Formamide (Wet Solvent) TosMIC->Hydrolysis + H2O Aldehyde 3,5-Dibromobenzaldehyde Aldehyde->Attack Intermediate1 Betaine Intermediate Attack->Intermediate1 Cyclization Step 2: 5-endo-dig Cyclization Intermediate1->Cyclization Oxazoline INTERMEDIATE: 4-tosyl-2-oxazoline (Common 'Stuck' Point) Cyclization->Oxazoline Kinetic Product Elimination Step 3: Elimination of TsOH (Requires Heat/Reflux) Oxazoline->Elimination Thermodynamic Drive (Aromatization) Oxazoline_Iso Isolation of Oxazoline (Insufficient Heat) Oxazoline->Oxazoline_Iso Cool down too early Product TARGET: this compound Elimination->Product

Caption: The Van Leusen pathway. Note that the 3,5-dibromo substitution accelerates Step 1 but can stabilize the Oxazoline intermediate, necessitating adequate reflux for aromatization.

Module 3: Troubleshooting (Ticket System)

Identify your issue below to view the specific resolution.

Ticket #01: "I isolated a white solid, but NMR shows it's not the oxazole."

Diagnosis: You likely isolated the 4-tosyl-2-oxazoline intermediate .[1]

  • The Science: The elimination of p-toluenesulfinic acid (Step 3 in the diagram) is the rate-determining step for the final product. If the reaction is stopped too early or run at too low a temperature, the intermediate precipitates.

  • Fix:

    • Do not discard the solid.[1]

    • Resuspend it in MeOH.

    • Add 0.5 eq of fresh K₂CO₃.

    • Reflux for an additional 2–3 hours. The intermediate will convert to the oxazole.[1][2][4][5][6][7]

Ticket #02: "Yield is consistently low (<30%)."

Diagnosis: Moisture Contamination or Old TosMIC .[1]

  • The Science: TosMIC is prone to hydrolysis in the presence of water/base, forming formamides which are dead-ends.

  • Fix:

    • Solvent: Ensure MeOH is dry (distilled over Mg or molecular sieves).[1]

    • Reagent Check: TosMIC should be a beige/tan powder.[1] If it is dark brown or sticky, recrystallize it from EtOH or buy fresh.[1]

    • Base Switch: If K₂CO₃ fails, switch to NaH (1.2 eq) in THF/DMF (0°C to RT) . This is a more aggressive anhydrous condition that forces deprotonation, though it requires stricter moisture control.[1]

Ticket #03: "Reaction mixture turned black/tarry."

Diagnosis: Base Concentration too high or Temperature too high for the substrate.[1]

  • The Science: The 3,5-dibromo ring is electron-poor.[1] Extremely strong bases (like excess NaH or t-BuOK) can cause nucleophilic aromatic substitution (SNAr) on the bromine positions or polymerization of the aldehyde.[1]

  • Fix:

    • Revert to the milder K₂CO₃/MeOH method.[1]

    • Lower the concentration.[1] High concentration promotes intermolecular polymerization over intramolecular cyclization.[1]

Ticket #04: "Starting material (Aldehyde) remains unreacted."

Diagnosis: Particle Size of Base or Stirring .[1]

  • The Science: K₂CO₃ has low solubility in MeOH.[1] The reaction happens on the surface of the solid base.

  • Fix:

    • Use powdered K₂CO₃, not granules.[1]

    • Ensure vigorous stirring (vortexing) to maintain a suspension.

    • Add a phase transfer catalyst (e.g., 10 mol% 18-crown-6) if using K₂CO₃ in aprotic solvents like Benzene/DCM (an alternative biphasic route).[1]

Module 4: Advanced Optimization (DoE)

If the standard protocol yields 50-60% and you need 80%+, consider these optimization parameters:

VariableStandard ConditionOptimization StrategyRationale
Solvent MethanolIonic Liquids (e.g., [bmim]BF₄) Ionic liquids can stabilize the polar transition state of the cyclization, often boosting yields to >90% for electron-poor aldehydes.
Base K₂CO₃DBU (1.1 eq) DBU is soluble in organic solvents, creating a homogeneous reaction which can be faster, though harder to purify.[1]
Temperature 65°C (Reflux)Microwave (80°C, 10 min) Microwave irradiation accelerates the elimination step (Step 3), preventing the accumulation of the oxazoline intermediate.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1][3] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.[1][3] [1]

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Organic-Chemistry.org.

  • Kulkarni, B. A., & Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC."[1][8] Tetrahedron Letters, 1999.[1][8]

  • PubChem. "3,5-Dibromobenzaldehyde Compound Summary."[1] National Library of Medicine.[1] [1]

Disclaimer: All chemical synthesis should be performed by trained personnel in a fume hood.[1] Consult specific MSDS for 3,5-dibromobenzaldehyde and TosMIC before handling.

Sources

Technical Support Center: Solubility Optimization for 5-(3,5-dibromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-DB-SOL-001 Status: Active Classification: Assay Development / Physicochemical Optimization Applicable For: Biochemical Screening, Cell-Based Assays, HTS[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering issues with 5-(3,5-dibromophenyl)oxazole because it falls into BCS Class II/IV characteristics.[2] The molecule combines a planar oxazole core with a 3,5-dibromo substitution pattern.[2]

Why this fails in assays:

  • High Lipophilicity (LogP > 4.0): The dibromo-phenyl moiety is extremely hydrophobic.[2]

  • Lattice Energy: The symmetry of the 3,5-substitution promotes tight crystal packing (pi-stacking), requiring significant energy to break the crystal lattice during dissolution.

  • "Crash" Precipitation: When a DMSO stock is added to an aqueous buffer, the rapid change in dielectric constant causes immediate nucleation and precipitation, often invisible to the naked eye but fatal to assay reproducibility.

Module 1: Stock Solution Management

Q: My stock solution looks clear, but my assay results are erratic. Why?

A: You likely have "invisible" precipitation due to water contamination in your DMSO.[2]

The Mechanism: DMSO is hygroscopic.[2] It absorbs atmospheric water.[2] For a highly lipophilic compound like this compound, even 1-2% water content in DMSO decreases solubility exponentially, causing micro-precipitation inside the stock tube.

Protocol: The "Dry Stock" Standard

  • Solvent: Use only Anhydrous DMSO (stored over molecular sieves).[2]

  • Storage: Store stocks in single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Verification: Before use, centrifuge the stock at 10,000 x g for 5 minutes .

    • Troubleshooting: If you see a pellet, your effective concentration is unknown.[2] Re-dissolve in fresh anhydrous DMSO and sonicate.

Module 2: The Dilution "Crash"

Q: I see a cloudy precipitate immediately upon adding the compound to the assay buffer. How do I fix this?

A: You are likely performing a "direct transfer" or serial dilution in buffer.[2] This compound requires a "Solvent-Constant" Intermediate Dilution .

The Science: Dropping high-concentration DMSO stock directly into aqueous buffer creates a local zone of supersaturation.[2] The compound nucleates before it can disperse.[2]

Correct Workflow: The Intermediate Plate Method Do not serially dilute in the assay buffer.

StepActionSolvent CompositionPurpose
1 Prepare 200x concentrations in 100% DMSO .100% DMSOMaintain solubility during dilution.
2 Perform serial dilutions in 100% DMSO .100% DMSOPrevent "crash" during concentration changes.
3 Transfer 1 µL of Step 2 into 199 µL of Assay Buffer.0.5% DMSO (Final)Rapid dispersion below the solubility limit.[2]
4 IMMEDIATE MIXING: Use rapid dispensing or immediate shaking.[2]Aqueous BufferPrevents local supersaturation pockets.[2]

Visualization: The Precipitation Mechanism

SolubilityCrash Stock DMSO Stock (High Conc.) Interface Mixing Interface (Local Supersaturation) Stock->Interface Direct Add Buffer Assay Buffer (Aqueous) Buffer->Interface Nucleation Nucleation Event (Critical Step) Interface->Nucleation Slow Mixing Soluble Stable Dispersion Interface->Soluble Rapid Mixing + Intermediate Step Precipitate Precipitate (Inactive/Artifact) Nucleation->Precipitate Irreversible

Figure 1: The "Crash" Mechanism. Slow mixing or direct addition to buffer leads to irreversible nucleation.

Module 3: Preventing Aggregation (False Positives)

Q: I'm getting inhibition, but the dose-response curve is incredibly steep (Hill slope > 2). Is this real?

A: Likely not. This is a hallmark of Colloidal Aggregation . The 3,5-dibromophenyl group is prone to forming promiscuous aggregates that sequester enzymes, leading to false positives.

Diagnostic Check:

  • Hill Slope: If > 2.0, suspect aggregation.[2]

  • Centrifugation: Spin the assay mix. If activity is lost in the supernatant, it was aggregated.

The Solution: Detergent Optimization Non-ionic detergents disrupt the colloid surface tension without denaturing the protein (usually).

DetergentConcentrationMechanismSuitability
Triton X-100 0.01% (v/v)Disrupts hydrophobic aggregates.[2][3]Best for Biochemical Assays
Tween-20 0.05% (v/v)Milder surfactant.[2]Good for sensitive enzymes.[2]
Pluronic F-127 0.1% (w/v)Steric stabilization.[2]Best for Cell-Based Assays

Protocol Adjustment: Add the detergent to the Assay Buffer before adding the compound.

Module 4: Advanced Formulation (Cyclodextrins)

Q: I need higher concentrations (> 10 µM) for a cell assay, but it kills the cells or precipitates. What now?

A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[2]

The Science: The "bucket" shape of β-cyclodextrin is the perfect size (approx. 6.0–6.5 Å internal diameter) to encapsulate the phenyl-oxazole core.[2] The hydroxypropyl groups on the outside render the complex water-soluble.[2]

Protocol: Cyclodextrin Complexation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or media.[2] Filter sterilize (0.22 µm).

  • Solubilization:

    • Dissolve compound in minimal DMSO (e.g., 100 mM stock).

    • Add DMSO stock to the HP-β-CD solution with vigorous vortexing .[2]

    • Target Ratio: Ensure < 1% final DMSO.[2][4][5]

  • Equilibration: Shake at room temperature for 30 minutes. The solution should clarify.

Decision Logic for Optimization

OptimizationTree Start Start: Compound Precipitates or Variable Data CheckDMSO Check DMSO Stock (Water Content?) Start->CheckDMSO DryDMSO Use Anhydrous DMSO CheckDMSO->DryDMSO Yes DilutionMethod How are you diluting? DryDMSO->DilutionMethod SerialBuffer Serial in Buffer DilutionMethod->SerialBuffer Wrong SerialDMSO Serial in DMSO -> Intermediate Step DilutionMethod->SerialDMSO Correct Aggregation Hill Slope > 2 or False Positive? SerialDMSO->Aggregation Detergent Add 0.01% Triton X-100 Aggregation->Detergent Biochemical HighConc Need >10 µM in Cells? Aggregation->HighConc Cellular Cyclodextrin Use HP-β-Cyclodextrin HighConc->Cyclodextrin

Figure 2: Troubleshooting Decision Tree.[2] Follow the path to identify the specific solubility bottleneck.

References

  • NCBI Assay Guidance Manual. Compound Solubility in Assay Development. National Center for Biotechnology Information.[2] Available at: [Link]

  • NCBI Assay Guidance Manual. Assay Interference by Aggregation. National Center for Biotechnology Information.[2] Available at: [Link]

  • PubChem. 2,5-Di-p-bromophenyl-oxazole (Structural Analog Data). National Library of Medicine.[2] Available at: [Link]

  • Journal of Chemical Information and Modeling. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ACS Publications.[2] Available at: [Link]

Sources

Technical Support Center: Minimizing Byproducts in the Synthesis of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to oxazole derivatives and minimize the formation of unwanted byproducts. In the quest for pure, high-yield products, understanding the nuances of your chosen synthetic method is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered in oxazole synthesis.

Introduction: The Criticality of Purity in Oxazole Synthesis

Oxazole moieties are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficacy and safety of these drugs are directly linked to their purity. Byproducts not only reduce the yield of the desired compound but can also introduce significant challenges in purification and may possess undesirable biological activity or toxicity. Therefore, a robust synthetic strategy is one that is not only high-yielding but also highly selective, minimizing the generation of impurities from the outset. This guide will delve into the intricacies of three classical and widely used methods for oxazole synthesis—the Robinson-Gabriel, Fischer, and van Leusen syntheses—to provide you with the expertise to anticipate and mitigate byproduct formation.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental issues you may encounter. By identifying the problem, understanding its root cause, and implementing the proposed solutions, you can significantly improve the outcome of your reactions.

Issue 1: Low or No Yield of the Desired Oxazole

Q: My reaction has resulted in a very low yield or no desired oxazole product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common frustration that can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions. Let's break down the likely culprits based on the synthetic method.

For Robinson-Gabriel Synthesis:

  • Causality: The Robinson-Gabriel synthesis relies on the cyclodehydration of a 2-acylamino-ketone.[1] Incomplete dehydration is a frequent cause of low yield. Harsh dehydrating agents can also lead to the degradation of starting materials or the desired product.[2]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your 2-acylamino-ketone is pure and free of any residual reagents from its synthesis.

    • Optimize Dehydrating Agent: If using strong acids like concentrated sulfuric acid or phosphorus pentachloride, which can cause charring or decomposition, consider milder alternatives.[2] Polyphosphoric acid (PPA) is often a more suitable choice, potentially increasing yields to 50-60%.[2] For particularly sensitive substrates, reagents like triphenylphosphine/iodine or the Burgess reagent can be effective.

    • Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Prolonged reaction times at elevated temperatures can lead to degradation.

For Fischer Oxazole Synthesis:

  • Causality: This reaction involves the acid-catalyzed condensation of a cyanohydrin and an aldehyde.[3] The reaction is highly sensitive to moisture, and the anhydrous conditions are critical for success. The intermediate chloro-oxazoline may also be prone to hydrolysis.[3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Pass dry hydrogen chloride gas through the reaction mixture as described in the classical procedure.[3]

    • Starting Material Quality: Use freshly prepared or purified cyanohydrin, as it can be unstable.

    • Monitor Intermediate Formation: Use TLC to monitor the consumption of the starting materials and the formation of the chloro-oxazoline intermediate. If the intermediate accumulates without converting to the oxazole, this may indicate insufficient acid catalyst or the presence of water.

For van Leusen Oxazole Synthesis:

  • Causality: This reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) is generally high-yielding.[4] Low yields can often be attributed to impure TosMIC, an inappropriate base, or side reactions with sensitive substrates.

  • Troubleshooting Steps:

    • Check TosMIC Quality: Use freshly purchased or recrystallized TosMIC.

    • Base Selection: Potassium carbonate is a commonly used base. However, for certain substrates, a stronger base like potassium tert-butoxide may be necessary. Conversely, if side reactions are observed, a weaker base might be beneficial.

    • Temperature Control: While the reaction is often run at room temperature or with gentle heating, some aldehydes may require cooling to prevent side reactions.

Issue 2: Presence of Significant Byproducts in the Reaction Mixture

Q: My TLC analysis shows multiple spots in addition to my desired oxazole. How can I identify and minimize these byproducts?

A: The nature of the byproducts will be specific to the reaction you are running. Below is a breakdown of common byproducts for each method and strategies to suppress their formation.

Robinson-Gabriel Synthesis Byproducts:

  • Common Byproducts:

    • Unreacted 2-acylamino-ketone: This will typically be a more polar spot on your TLC plate.

    • Oxazoline intermediate: This is the product of cyclization without dehydration and will also be more polar than the final oxazole.

    • Degradation products: These can appear as a smear or multiple spots on the TLC, often at the baseline.

  • Minimization Strategies:

    • Drive the Dehydration: Ensure a sufficient amount of a suitable dehydrating agent is used and that the reaction is allowed to proceed to completion.

    • Milder Conditions: As mentioned previously, switching to a milder dehydrating agent can prevent the formation of degradation products.

Fischer Oxazole Synthesis Byproducts:

  • Common Byproducts:

    • Chloro-oxazoline intermediate: This is a key intermediate in the reaction mechanism and its accumulation indicates incomplete elimination of HCl.[3]

    • Hydrolysis products: If water is present, the cyanohydrin can hydrolyze back to the aldehyde and cyanide, and the chloro-oxazoline can open to form other impurities.

  • Minimization Strategies:

    • Strict Anhydrous Conditions: This cannot be overstated. The use of dry solvents and reagents is crucial to prevent hydrolysis.

    • Complete Elimination: Ensure sufficient reaction time and/or gentle heating after the initial condensation to drive the elimination of HCl to form the aromatic oxazole ring.

van Leusen Oxazole Synthesis Byproducts:

  • Common Byproducts:

    • p-Toluenesulfinic acid: This is a ubiquitous byproduct of the reaction.[5]

    • Rearranged enamines (with specific substrates): When using indole aldehydes, a known side reaction can lead to the formation of rearranged indolyl primary enamines alongside the desired oxazole.[4]

    • Oxazoline intermediate: Incomplete elimination of the tosyl group can result in the formation of an oxazoline intermediate.[6]

  • Minimization Strategies:

    • Purification: p-Toluenesulfinic acid can often be removed by a simple aqueous workup or by using a resin-bound base which can be filtered off.

    • Reaction Optimization for Sensitive Substrates: For substrates prone to side reactions, such as indole aldehydes, careful optimization of the base, solvent, and temperature is necessary. It may be beneficial to explore alternative synthetic routes for these specific targets.

    • Driving the Elimination: Ensure a sufficient amount of base is present to facilitate the elimination of the tosyl group.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my oxazole synthesis?

A1: Thin Layer Chromatography (TLC) is an indispensable tool. It is crucial to co-spot your reaction mixture with your starting materials to accurately track their consumption. The desired oxazole product is typically less polar than the starting materials and any intermediates, meaning it will have a higher Rf value on the TLC plate. Staining with potassium permanganate can be useful for visualizing products, as oxazoles are generally stable to this oxidant, while many intermediates and byproducts will react.

Q2: What are the best general purification strategies for oxazole derivatives?

A2: Column chromatography on silica gel is the most common method for purifying oxazole derivatives. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The less polar oxazole product will typically elute before the more polar starting materials and byproducts. For challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.[7]

Q3: Are there any "green" or more environmentally friendly approaches to oxazole synthesis?

A3: Yes, significant research has been dedicated to developing greener synthetic methods. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[2] The use of ionic liquids as recyclable solvents has also been explored, particularly in the van Leusen synthesis.[4] Furthermore, catalytic methods that avoid stoichiometric amounts of harsh reagents are continually being developed.

Visualizing Reaction Pathways and Troubleshooting

To aid in your understanding of these synthetic transformations and potential pitfalls, the following diagrams illustrate the reaction mechanisms and key decision points in troubleshooting.

Robinson-Gabriel Synthesis: Reaction and Byproduct Pathway

RobinsonGabriel SM 2-Acylamino-ketone Int Oxazoline Intermediate SM->Int Cyclization Byprod Degradation Byproducts SM->Byprod Degradation (Side Reaction) Prod Oxazole Product Int->Prod Dehydration (Desired) Int->Byprod Degradation (Side Reaction) Troubleshooting Start Low Yield of Oxazole CheckSM Check Starting Material Purity Start->CheckSM CheckCond Review Reaction Conditions Start->CheckCond Optimize Optimize Reagents & Conditions CheckSM->Optimize CheckCond->Optimize Result Improved Yield Optimize->Result

Caption: A decision-making workflow for troubleshooting low-yielding oxazole syntheses.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific substrates.

Protocol 1: General Procedure for Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino-ketone (1.0 eq).

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 120-160 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for van Leusen Oxazole Synthesis
  • To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or THF), add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

  • Add the base (e.g., potassium carbonate, 2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Summary of Key Parameters for Minimizing Byproducts

Synthesis MethodKey ChallengeRecommended Action
Robinson-Gabriel Degradation from harsh acidsUse milder dehydrating agents like PPA.
Fischer Hydrolysis of intermediatesMaintain strict anhydrous conditions.
van Leusen Substrate-specific side reactionsOptimize base, solvent, and temperature.

By carefully considering the mechanistic pathways of these fundamental reactions and being mindful of the potential for byproduct formation, you can significantly enhance the efficiency and selectivity of your oxazole syntheses. This proactive approach to troubleshooting will ultimately lead to higher purity materials and more reliable results in your research and development endeavors.

References

  • Wikipedia. Fischer oxazole synthesis. [Link]

  • Slideshare. Oxazole. [Link]

  • Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • ACS Publications. Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Grokipedia. Van Leusen reaction. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

  • Macmillan Group. Oxazole. [Link]

  • ResearchGate. The first example of an unusual rearrangement in the van Leusen imidazole synthesis. [Link]

  • PubMed Central. Chloride-mediated electrochemical synthesis of oxazolines. [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • YouTube. Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. [Link]

  • ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]

  • DiVA. OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • PubMed Central. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]

  • Master Organic Chemistry. Enamines. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(3,5-dibromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3,5-dibromophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and successfully scale up your synthesis.

I. Reaction Overview: The Van Leusen Oxazole Synthesis

The synthesis of this compound is most commonly achieved via the Van Leusen oxazole synthesis. This powerful reaction involves the condensation of an aldehyde, in this case, 3,5-dibromobenzaldehyde, with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2][3] The reaction proceeds through a [3+2] cycloaddition to form a 5-substituted oxazole.[2]

Reaction Scheme:

Van Leusen Oxazole Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 3,5-dibromobenzaldehyde 3,5-dibromobenzaldehyde Reaction 3,5-dibromobenzaldehyde->Reaction TosMIC TosMIC TosMIC->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product This compound Reaction->Product

Caption: General scheme of the Van Leusen oxazole synthesis.

II. Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired this compound, or no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions:

  • Poor Quality of Reagents: The purity of your starting materials is critical.

    • 3,5-dibromobenzaldehyde: Ensure it is free from the corresponding carboxylic acid, which can be a common impurity. You can purify it by recrystallization or column chromatography if needed.

    • TosMIC (tosylmethyl isocyanide): This reagent is sensitive to moisture and can degrade over time.[4] Use a fresh bottle or a properly stored one. TosMIC is a stable, odorless, and colorless solid at room temperature.[2]

    • Solvent: The reaction is sensitive to moisture. Ensure you are using anhydrous (dry) solvents. Methanol is a common solvent for this reaction.

  • Ineffective Base: The choice and amount of base are crucial for the deprotonation of TosMIC, which is the first step of the reaction.[3][5]

    • Potassium carbonate (K₂CO₃): This is a commonly used base. Ensure it is finely powdered and dry.

    • Alternative Bases: If K₂CO₃ is not effective, you can consider a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[4]

  • Suboptimal Reaction Temperature: The Van Leusen reaction often requires heating.

    • If you are running the reaction at room temperature, try gently heating the mixture to 40-50 °C or refluxing in methanol.[4] Some procedures even utilize higher temperatures of up to 105 °C in a pressure reactor to drive the reaction to completion in a shorter time.[6]

  • Insufficient Reaction Time: Allow the reaction to proceed for an adequate amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Troubleshooting Workflow:

Low Yield Troubleshooting Start Low or No Yield Check_Reagents 1. Verify Reagent Quality (Aldehyde, TosMIC, Solvent) Start->Check_Reagents Check_Base 2. Evaluate Base (Type, Amount, Dryness) Check_Reagents->Check_Base Solution_Reagents Purify aldehyde, use fresh TosMIC, use anhydrous solvent. Check_Reagents->Solution_Reagents Check_Temp 3. Optimize Temperature Check_Base->Check_Temp Solution_Base Use dry, powdered K₂CO₃ or switch to a stronger base (e.g., t-BuOK). Check_Base->Solution_Base Check_Time 4. Monitor Reaction Time Check_Temp->Check_Time Solution_Temp Gently heat the reaction (e.g., 40-50°C or reflux). Check_Temp->Solution_Temp Solution_Time Monitor by TLC until starting material is consumed. Check_Time->Solution_Time Success Improved Yield Solution_Reagents->Success Solution_Base->Success Solution_Temp->Success Solution_Time->Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation can complicate purification and reduce the yield of your target molecule. Here are the common byproducts and how to address them:

  • p-Toluenesulfinic acid: This is an inherent byproduct of the Van Leusen reaction, formed during the final elimination step.[7][8]

    • Minimization: While you cannot prevent its formation, you can easily remove it during the workup. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will extract the acidic p-toluenesulfinic acid into the aqueous phase.

  • Nitrile Byproduct: If your aldehyde starting material contains ketone impurities, these can react with TosMIC to form nitriles instead of oxazoles.[3][4]

    • Solution: Purify the 3,5-dibromobenzaldehyde by recrystallization or column chromatography to remove any ketone impurities.

  • Formation of an Oxazoline Intermediate: In some cases, the reaction may stall at the oxazoline intermediate, especially if the final elimination of the tosyl group is incomplete.[1][2][4]

    • Solutions:

      • Increase Reaction Temperature: Gently heating the reaction can promote the elimination step.[4]

      • Use a Stronger Base: A stronger base can facilitate a more efficient elimination.[4]

      • Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to the final oxazole product.[4]

Issue 3: Difficult Product Purification

Question: I am having trouble purifying my this compound. What are the best practices for purification?

Answer:

Purification can be challenging due to the presence of byproducts and unreacted starting materials. A systematic approach is key:

  • Initial Workup:

    • After the reaction is complete, quench the reaction mixture with water.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to remove acidic byproducts like p-toluenesulfinic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography:

    • Column Chromatography: This is often the most effective method for obtaining a highly pure product.[6][9] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. Monitor the fractions by TLC to isolate the desired product.

    • Preparative TLC: For smaller scales, preparative TLC can be a viable option.[8]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.[9] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water or heptanes) to find the optimal conditions for crystallization of your product while leaving impurities in the mother liquor.[10]

Purification Step Purpose Typical Reagents/Solvents
Aqueous Workup Removal of water-soluble impurities and acidic byproducts.Water, Saturated NaHCO₃, Brine
Drying Removal of residual water from the organic phase.Anhydrous Na₂SO₄ or MgSO₄
Column Chromatography Separation of the product from byproducts and starting materials.Silica Gel, Hexanes/Ethyl Acetate
Recrystallization Final purification of the solid product.Ethanol, Isopropanol, Heptanes

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Van Leusen oxazole synthesis?

A1: The reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then attacks the carbonyl carbon of the aldehyde. This is followed by a 5-endo-dig cyclization to form an oxazoline intermediate. The final step is the base-promoted elimination of the tosyl group to yield the aromatic oxazole.[1][3][5]

Van Leusen Mechanism Start Deprotonation of TosMIC Step2 Nucleophilic attack on aldehyde carbonyl Start->Step2 Step3 5-endo-dig cyclization Step2->Step3 Step4 Formation of oxazoline intermediate Step3->Step4 Step5 Base-promoted elimination of tosyl group Step4->Step5 End Formation of 5-substituted oxazole Step5->End

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

Q2: Can I use a different starting material instead of 3,5-dibromobenzaldehyde?

A2: Yes, the Van Leusen oxazole synthesis is a versatile method that can be applied to a wide range of aldehydes to produce various 5-substituted oxazoles.[2][11] The reaction conditions may need to be optimized for different substrates.

Q3: Is the reaction scalable?

A3: Yes, the Van Leusen oxazole synthesis is scalable.[12] However, when scaling up, it is important to consider factors such as heat transfer, efficient stirring, and the safe handling of reagents. A pilot run at a smaller scale is always recommended before proceeding to a large-scale synthesis.

Q4: Are there any alternative methods for the synthesis of 5-aryloxazoles?

A4: While the Van Leusen reaction is a popular choice, other methods for synthesizing 5-aryloxazoles exist. These include variations of the Robinson-Gabriel synthesis and metal-catalyzed cross-coupling reactions.[11] However, the Van Leusen reaction is often favored for its operational simplicity and the commercial availability of the starting materials.[13]

IV. Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be required.

Materials:

  • 3,5-dibromobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 3,5-dibromobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x) and then with brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

V. References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • Method for preparing 5-substituted oxazoles. Google Patents.

  • Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638. [Link]

  • Solution-phase parallel oxazole synthesis with TosMIC. Organic Chemistry Portal. [Link]

  • Kącka-Zych, A., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7629. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. [Link]

  • A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PMC. [Link]

  • New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. PMC. [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure. [Link]

  • Van Leusen Reaction. YouTube. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

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Validation & Comparative

The 5-Phenyloxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with broad therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic structures, the 5-phenyloxazole core has emerged as a privileged scaffold, demonstrating a remarkable spectrum of biological activities. This guide provides an in-depth technical comparison of 5-phenyloxazole derivatives, exploring the nuanced structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. By delving into the causality behind experimental choices and presenting validated protocols, this document aims to empower researchers to rationally design and develop next-generation therapeutics based on this versatile chemical entity.

The 5-Phenyloxazole Core: A Privileged Pharmacophore

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the phenyl group at the 5-position of the oxazole ring is a key structural feature that contributes significantly to the biological activities of these derivatives. This aromatic moiety can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and van der Waals forces. The amenability of the 2-position of the oxazole ring and the phenyl group to diverse substitutions allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Comparative Biological Evaluation of 5-Phenyloxazole Derivatives

The versatility of the 5-phenyloxazole scaffold is evident in its diverse biological activities. The following sections provide a comparative analysis of its derivatives in key therapeutic areas, supported by experimental data.

Anticancer Activity

Several studies have highlighted the potential of 5-phenyloxazole derivatives as potent anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Comparative Anticancer Activity of Representative 5-Phenyloxazole Derivatives

Compound IDR Group (at position 2 of oxazole)Cancer Cell LineIC50 (µM)Reference
1a PhenylHT29 (Colon)>500[1]
1b 4-ChlorophenylHT29 (Colon)129.41[1]
1c 4-FluorophenylHT29 (Colon)99.87[1]
1d 4-MethoxyphenylHT29 (Colon)>500[1]
2a 2-ThienylA549 (Lung)>100[2]
2b 5-Methyl-2-thienylA549 (Lung)58.44[1]
3a 4-PyridylMCF7 (Breast)>100[3]
3b 2-PyrimidinylMCF7 (Breast)75.2[1]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

From the data, it is evident that the nature of the substituent at the 2-position of the oxazole ring plays a crucial role in determining the anticancer potency. For instance, the introduction of a halogen atom (chloro or fluoro) on the phenyl ring at the 2-position (compounds 1b and 1c ) significantly enhances the cytotoxic activity against the HT29 colon cancer cell line compared to the unsubstituted phenyl derivative (1a ) or the methoxy-substituted derivative (1d )[1]. Similarly, the presence of a methyl group on the thiophene ring (2b ) improves activity against the A549 lung cancer cell line[1].

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 5-Phenyloxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[4]

Table 2: Comparative Antimicrobial Activity of Representative 5-Phenyloxazole Derivatives

Compound IDR Group (at position 2 of oxazole)MicroorganismMIC (µg/mL)Reference
4a PhenylStaphylococcus aureus128[5]
4b 4-NitrophenylStaphylococcus aureus32[5]
4c 4-ChlorophenylStaphylococcus aureus64[5]
5a PhenylEscherichia coli>256[5]
5b 4-NitrophenylEscherichia coli128[5]
5c 4-ChlorophenylEscherichia coli256[5]
6a PhenylCandida albicans>256[5]
6b 4-NitrophenylCandida albicans64[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The antimicrobial spectrum and potency of 5-phenyloxazole derivatives are significantly influenced by the substituents. The presence of an electron-withdrawing nitro group at the para-position of the 2-phenyl ring (compounds 4b , 5b , and 6b ) generally leads to enhanced activity against both Gram-positive bacteria (S. aureus) and fungi (C. albicans) compared to the unsubstituted analog (4a , 5a , 6a )[5].

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Certain 5-phenyloxazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Table 3: Comparative Anti-inflammatory Activity of Representative 5-Phenyloxazole Derivatives

Compound IDR Group (at position 2 of oxazole)Assay% InhibitionReference
7a PhenylCarrageenan-induced paw edema35[6]
7b 4-MethoxyphenylCarrageenan-induced paw edema48[6]
7c 4-NitrophenylCarrageenan-induced paw edema55[6]
8a PhenylCOX-2 Inhibition42[7]
8b 4-MethoxyphenylCOX-2 Inhibition58[7]
8c 4-NitrophenylCOX-2 Inhibition65[7]

Note: The carrageenan-induced paw edema assay is a common in vivo model for acute inflammation. COX-2 (Cyclooxygenase-2) is a key enzyme in the inflammatory pathway.

The anti-inflammatory activity of 5-phenyloxazole derivatives appears to be enhanced by the presence of electron-donating (methoxy) or electron-withdrawing (nitro) groups on the 2-phenyl ring[6][7]. This suggests that electronic effects play a significant role in the interaction of these compounds with their biological targets in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights

The comparative data presented above allows for the deduction of key SAR principles for 5-phenyloxazole derivatives across different biological activities.

SAR_Anticancer cluster_scaffold 5-Phenyloxazole Scaffold cluster_substituents Substitutions at Position 2 cluster_activity Anticancer Activity Scaffold Core Structure Halogen Halogen (Cl, F) on Phenyl Ring Scaffold->Halogen Substitution Methyl Methyl on Thiophene Ring Scaffold->Methyl Substitution Unsubstituted Unsubstituted Phenyl or Methoxy Group Scaffold->Unsubstituted Substitution High Increased Activity Halogen->High Methyl->High Low Decreased Activity Unsubstituted->Low SAR_Antimicrobial cluster_scaffold 5-Phenyloxazole Scaffold cluster_substituents Substitutions at Position 2 (para-position of Phenyl Ring) cluster_activity Antimicrobial Activity Scaffold Core Structure Nitro Electron-Withdrawing Group (e.g., NO2) Scaffold->Nitro Substitution Unsubstituted Unsubstituted Scaffold->Unsubstituted Substitution High Increased Activity Nitro->High Low Decreased Activity Unsubstituted->Low

Caption: SAR for Antimicrobial Activity of 5-Phenyloxazole Derivatives.

SAR_Antiinflammatory cluster_scaffold 5-Phenyloxazole Scaffold cluster_substituents Substitutions at Position 2 (para-position of Phenyl Ring) cluster_activity Anti-inflammatory Activity Scaffold Core Structure Electron_Modifying Electron-Donating (e.g., OCH3) or Electron-Withdrawing (e.g., NO2) Scaffold->Electron_Modifying Substitution Unsubstituted Unsubstituted Scaffold->Unsubstituted Substitution High Increased Activity Electron_Modifying->High Low Decreased Activity Unsubstituted->Low

Caption: SAR for Anti-inflammatory Activity of 5-Phenyloxazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-phenyloxazole derivatives.

General Synthesis: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and versatile method for the preparation of oxazoles. [8][9]

Robinson_Gabriel_Workflow Start 2-Amino-1-phenylethanone Acylation Acylation (e.g., Acetic Anhydride) Start->Acylation Intermediate N-(2-oxo-2-phenylethyl)acetamide Acylation->Intermediate Cyclodehydration Cyclodehydration (e.g., H2SO4) Intermediate->Cyclodehydration Product 2-Methyl-5-phenyloxazole Cyclodehydration->Product

Caption: General workflow for the Robinson-Gabriel synthesis.

Detailed Protocol:

  • Acylation of 2-Amino-1-phenylethanone: To a solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)acetamide. [8]6. Cyclodehydration: To the crude intermediate, add concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-5-phenyloxazole. [9]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [10][11] Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 5-phenyloxazole derivatives and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. [10]4. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value. [11]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. [12][13] Detailed Protocol:

  • Prepare a stock solution of the 5-phenyloxazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Prepare a bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Add the inoculum to each well of the microtiter plate.

  • Incubate the plate at 37 °C for 18-24 hours for bacteria or at 28 °C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [13]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds. [6] Detailed Protocol:

  • Administer the 5-phenyloxazole derivative or vehicle (control) to rats orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The 5-phenyloxazole scaffold represents a highly promising platform for the development of novel therapeutic agents with a broad range of biological activities. This guide has provided a comparative analysis of the structure-activity relationships of 5-phenyloxazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The key takeaways are:

  • Anticancer Activity: Halogen substitution on the 2-phenyl ring is generally favorable.

  • Antimicrobial Activity: Electron-withdrawing groups on the 2-phenyl ring enhance activity.

  • Anti-inflammatory Activity: Both electron-donating and electron-withdrawing groups can improve efficacy.

The provided experimental protocols offer a validated framework for the synthesis and evaluation of new derivatives. Future research should focus on the synthesis of diverse libraries of 5-phenyloxazole derivatives and their screening against a wider range of biological targets. Further mechanistic studies are also warranted to elucidate the precise molecular mechanisms underlying their therapeutic effects. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). PubMed. Retrieved from [Link]

  • Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. (2024). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Retrieved from [Link]

  • Comparative analysis of phenolics, flavonoids, antioxidant, anti-inflammatory and antimecrobial potential of methanolic and aqueous extracts from bunium incrassatum tubers. (2024). ResearchGate. Retrieved from [Link]

  • Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of New 5-Pyrazolinone Derivatives as Analgesic Agents. (2023). ResearchGate. Retrieved from [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and in vitro antiprotozoal activities of 5-phenyliminobenzo[a]phenoxazine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2023). ResearchGate. Retrieved from [Link]

  • Robinson–Gabriel synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022). PubMed. Retrieved from [Link]

  • Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (2012). ResearchGate. Retrieved from [Link]

  • Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing. (2022). MDPI. Retrieved from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT assay for synthesized compounds. Cells were treated with compounds... (n.d.). ResearchGate. Retrieved from [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI. Retrieved from [Link]

  • broth microdilution assays: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). PubMed. Retrieved from [Link]

Sources

analytical standards for 5-(3,5-dibromophenyl)oxazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standards for 5-(3,5-dibromophenyl)oxazole: A Comparative Validation Guide

Executive Summary

This compound (CAS: 2024443-64-7) is a critical heterocyclic building block, primarily utilized in the synthesis of advanced functional materials (OLEDs, scintillators) and pharmaceutical scaffolds (e.g., kinase inhibitors).[1] Its dual-bromide functionality makes it a linchpin for Suzuki-Miyaura or Stille cross-coupling reactions.[1]

However, commercial availability of this specific isomer often lacks Certified Reference Material (CRM) status (ISO 17034). Researchers typically encounter "Research Grade" materials with variable purity (95–98%), where isomeric impurities (e.g., 4-isomer) or synthetic byproducts (TosMIC residues) can catastrophically skew stoichiometric downstream reactions.

This guide compares the two primary approaches for standardizing this molecule: Commercial Vendor Standards (External) vs. In-House Primary Standardization (Internal qNMR). It provides a self-validating workflow to establish a >99.5% purity working standard.[1]

Technical Context & Impurity Profile

To validate a standard, one must understand its origin. The dominant synthetic route for 5-aryloxazoles is the Van Leusen reaction (reaction of 3,5-dibromobenzaldehyde with Tosylmethyl isocyanide/TosMIC).[1]

Critical Impurity Matrix:

Impurity Type Source Analytical Risk Detection Method
Regioisomer 4-(3,5-dibromophenyl)oxazole Similar polarity; co-elutes on standard C18 1H NMR (distinct oxazole proton shift)
Starting Material 3,5-dibromobenzaldehyde Incomplete reaction HPLC-UV (distinct chromophore)
Reagent Residue TosMIC / Sulfinates Difficult removal LC-MS / GC-MS

| Homologs | Monobromo species | Debromination side-reactions | LC-MS (Isotope pattern analysis) |[1]

Comparative Analysis: Standardization Approaches

This section objectively compares relying on a commercial Certificate of Analysis (CoA) versus establishing an in-house Primary Standard.

Comparison Table: Commercial vs. In-House Validation
FeatureApproach A: Commercial Research Grade Approach B: In-House Primary Standard (Recommended)
Purity Claim Typically >95% or >98% (Area %)>99.5% (Mass Fraction)
Traceability Vendor Batch ID (Often non-traceable to SI)Traceable to SI via NIST-traceable qNMR Internal Standard
Methodology HPLC-UV (254 nm) onlyqNMR (Absolute Purity) + Orthogonal HPLC
Risk Factor High: UV response factors of impurities unknown.[1]Low: qNMR is chromophore-independent.[1]
Cost/Time Low / ImmediateModerate / 24-48 Hours
Suitability Qualitative ID, Rough ScreeningGLP Tox Studies, GMP Starting Material, Quantitative Coupling

Expert Insight: Relying on Approach A is the leading cause of "stoichiometric drift" in polymerization or coupling reactions.[1] If your vendor standard is 92% pure but claimed as 98%, your catalyst loading and reagent equivalents will be erroneous.

Experimental Protocols

Protocol A: Primary Standardization via qNMR (The "Gold Standard")

This protocol establishes the absolute mass purity of your material, independent of UV absorption.

Reagents:

  • Analyte: this compound (~20 mg).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]

  • Solvent: DMSO-d6 (prevents volatility issues and ensures solubility).[1]

Workflow:

  • Weighing: Accurately weigh 20.0 mg of Analyte and 10.0 mg of IS into the same vial using a microbalance (d=0.001 mg).

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[1]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    
Protocol B: High-Fidelity HPLC-UV/MS Purity Check

Used to confirm isomeric purity and detect organic impurities.[1]

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 15 mins. (High organic start due to lipophilicity).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm (TosMIC residues).

  • Mass Spec: ESI Positive Mode (Look for [M+H]+ patterns: 301/303/305 for dibromo).

Visualization: Standardization Workflow

The following diagram illustrates the decision logic for validating the standard.

StandardizationWorkflow Start Receive this compound (Vendor Grade) InitialCheck Initial 1H NMR (Qualitative) Check for solvent/isomer Start->InitialCheck Decision1 Isomeric Purity >95%? InitialCheck->Decision1 Purify Recrystallization (EtOH/Water or Hexane/EtOAc) Decision1->Purify No qNMR qNMR Analysis (Protocol A) Determine Absolute Mass % Decision1->qNMR Yes HPLC HPLC-UV/MS (Protocol B) Profile Organic Impurities Decision1->HPLC Yes Purify->InitialCheck FinalCalc Calculate Potency (Mass Balance Approach) qNMR->FinalCalc HPLC->FinalCalc ValidStd VALIDATED WORKING STANDARD Ready for Coupling/Assay FinalCalc->ValidStd

Caption: Workflow for converting raw commercial material into a validated analytical standard using orthogonal qNMR and HPLC methods.

References

  • Van Leusen, A. M., et al. (1972).[2] Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Reaction with Aldehydes and Ketones.[1] Tetrahedron Letters.[1][2]

  • Pauli, G. F., et al. (2012).[3][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry.[1][5]

  • BIPM. (2020). Guidance on the use of qNMR for purity assignment of organic compounds. Bureau International des Poids et Mesures.[1]

  • Harris, P. A., et al. (2005).[5] Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.[1][5] Journal of Medicinal Chemistry.[1][5]

Sources

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Efficacy of Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, oxazole-containing heterocyclic compounds have emerged as a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The journey from a promising hit in a petri dish to a viable clinical candidate, however, is fraught with challenges. A critical juncture in this process is the transition from in vitro experimentation to in vivo validation. This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for oxazole-based compounds, offering researchers the necessary context, detailed protocols, and data interpretation frameworks to navigate this complex interface.

The Fundamental Divide: Understanding In Vitro vs. In Vivo Environments

The primary distinction between in vitro and in vivo research lies in the biological complexity of the experimental system. In vitro (Latin for "in the glass") studies are performed outside of a living organism, typically using isolated cells, tissues, or enzymes in a controlled laboratory setting. This reductionist approach offers high throughput, lower costs, and excellent control over experimental variables, making it ideal for initial screening and mechanism of action studies.

Conversely, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as mice or rats. This approach provides a holistic view of a compound's effect, integrating the complex interplay of absorption, distribution, metabolism, and excretion (ADME) with its pharmacodynamic and potential toxicological effects. While indispensable for preclinical validation, in vivo studies are resource-intensive, ethically complex, and subject to greater biological variability.

The following diagram illustrates the typical progression and relationship between these two testing paradigms in drug discovery.

G cluster_0 In Vitro Phase (Cellular/Molecular Level) cluster_1 In Vivo Phase (Organism Level) cluster_2 Clinical Trials vitro_1 Target Identification vitro_2 High-Throughput Screening (HTS) vitro_1->vitro_2 vitro_3 Hit-to-Lead Optimization (e.g., IC50 Determination) vitro_2->vitro_3 vitro_4 Mechanism of Action (MoA) Studies vitro_3->vitro_4 vivo_1 Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies vitro_4->vivo_1 Promising Lead Compound vivo_2 Efficacy Testing (e.g., Animal Disease Models) vivo_1->vivo_2 vivo_2->vitro_4 Feedback for Optimization vivo_3 Toxicology & Safety Assessment vivo_2->vivo_3 clinical Human Studies vivo_3->clinical

Caption: Drug discovery workflow from in vitro screening to in vivo validation.

Case Study: A Novel Oxazole-Based Anticancer Agent

To illustrate the comparison, we will examine a hypothetical, yet representative, oxazole-based compound, "Oxazole-7," designed as a potential inhibitor of a key kinase involved in cancer cell proliferation.

Part 1: In Vitro Efficacy Assessment of Oxazole-7

The initial evaluation of Oxazole-7 focuses on its direct effect on cancer cells. The primary objectives are to determine its cytotoxicity and to confirm its mechanism of action at the cellular level.

Experiment 1: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate human colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Oxazole-7 (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Oxazole-7 to determine the half-maximal inhibitory concentration (IC₅₀).

Data Summary: In Vitro Cytotoxicity

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HCT116 (Colon)Oxazole-7481.2
A549 (Lung)Oxazole-7482.5
MCF-7 (Breast)Oxazole-7481.8
HEK293 (Normal)Oxazole-748> 50

Interpretation: The data reveals that Oxazole-7 exhibits potent, dose-dependent cytotoxicity against multiple cancer cell lines while showing significantly lower activity against non-cancerous cells, suggesting a favorable therapeutic window.

Part 2: In Vivo Efficacy Assessment of Oxazole-7

Following promising in vitro results, the investigation proceeds to an in vivo model to assess the compound's efficacy in a complex biological system.

Experiment 2: Xenograft Mouse Model of Human Colorectal Cancer

This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of a tumor that can be monitored and treated.

Detailed Protocol: HCT116 Xenograft Model

  • Animal Acclimatization: Acclimate male athymic nude mice (6-8 weeks old) for one week under standard laboratory conditions.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group):

    • Group 1: Vehicle control (e.g., saline + 5% DMSO)

    • Group 2: Oxazole-7 (e.g., 20 mg/kg, administered intraperitoneally daily)

  • Efficacy Evaluation: Continue treatment for 21 days. Monitor tumor volume, body weight (as a measure of toxicity), and general animal health.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Summary: In Vivo Antitumor Efficacy

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control125 ± 151550 ± 2100+2.5
Oxazole-7 (20 mg/kg)128 ± 18480 ± 9569-1.5

The following diagram illustrates the workflow for the in vivo xenograft study.

G start Acclimatize Athymic Nude Mice step1 Subcutaneous Injection of HCT116 Cancer Cells start->step1 step2 Monitor Tumor Growth (Volume ≈ 100-150 mm³) step1->step2 step3 Randomize into Groups (Vehicle vs. Oxazole-7) step2->step3 step4 Daily Treatment & Monitoring (Tumor Volume, Body Weight) step3->step4 step5 Endpoint (Day 21): Euthanasia & Tumor Excision step4->step5 end Data Analysis: TGI & Toxicity step5->end

Caption: Workflow for an in vivo cancer xenograft efficacy study.

Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy

The successful translation from in vitro to in vivo results is the cornerstone of preclinical drug development. In our case study, the potent IC₅₀ of 1.2 µM against HCT116 cells in vitro translated to a significant 69% tumor growth inhibition in vivo. However, this is not always the case. Several factors can lead to a disconnect:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or fast excretion can prevent the compound from reaching the tumor site at concentrations sufficient to exert its effect, despite high in vitro potency.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation can be limited by factors like the first-pass effect in the liver.

  • Target Engagement: The compound must not only reach the tumor but also engage its molecular target in the complex in vivo environment.

  • Toxicity: The compound might be effective but cause unacceptable toxicity at the required doses, as indicated by significant body weight loss or other adverse effects.

A crucial step in bridging this gap is to conduct pharmacokinetic studies to understand how the organism processes the compound. By measuring plasma and tumor concentrations of Oxazole-7 over time, researchers can determine if the in vivo exposure levels are consistent with the concentrations required for efficacy in vitro.

Conclusion and Future Directions

The comparison of in vitro and in vivo data is a multi-faceted process that forms the critical bridge between basic discovery and preclinical development. While in vitro assays provide essential data on potency and mechanism, in vivo studies are indispensable for evaluating a compound's true therapeutic potential within a complex physiological system. For oxazole-based compounds, as with any drug candidate, a carefully planned, stepwise progression from cell-based assays to relevant animal models is paramount. The insights gained from both sets of experiments, when analyzed in concert, provide the robust evidence package required to justify advancement toward clinical trials.

References

  • Title: The MTT Assay: A Method for Cellular Viability and Cytotoxicity. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: Human Tumor Xenograft Models in Nude Mice. Source: Cold Spring Harbor Protocols. URL: [Link]

  • Title: In Vitro-In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Source: Journal of Pharmacy and BioAllied Sciences. URL: [Link]

  • Title: The Privileged Status of Oxazole Structure in Medicinal Chemistry. Source: Mini-Reviews in Medicinal Chemistry. URL: [Link]

Safety Operating Guide

5-(3,5-dibromophenyl)oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Disposal Protocol: 5-(3,5-dibromophenyl)oxazole

Executive Summary & Hazard Profiling

Compound Identification: this compound Chemical Class: Halogenated Aromatic Heterocycle Waste Stream Classification: Halogenated Organic Waste

As a Senior Application Scientist, I cannot overstate the importance of correctly classifying this compound. The presence of two bromine atoms on the phenyl ring fundamentally dictates its disposal pathway. Unlike standard organic waste (e.g., acetone, ethanol), halogenated compounds—specifically brominated aromatics—require high-temperature incineration (>1100°C) with specific flue gas scrubbing to capture corrosive hydrobromic acid (HBr) and prevent the formation of persistent environmental pollutants like polybrominated dibenzo-p-dioxins.

Operational Directive: Under no circumstances should this compound be commingled with non-halogenated solvents or flushed down the drain. Doing so contaminates the entire waste volume, exponentially increasing disposal costs and risking regulatory non-compliance (EPA RCRA violations).

Pre-Disposal Assessment & Safety

Before initiating disposal, you must stabilize the material and don appropriate Personal Protective Equipment (PPE).

Required PPE (Standard & Specific)
CategoryRequirementScientific Rationale
Hand Protection Nitrile (Double-gloved) Nitrile provides excellent resistance to aromatic rings. Double-gloving prevents permeation if the compound is dissolved in a carrier solvent like DCM or DMSO.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if the compound is in solution. Oxazoles can be severe eye irritants.[1][2]
Respiratory Fume Hood (Mandatory) Handling solid powder poses an inhalation risk (STOT SE 3). All transfers must occur within a certified fume hood.
Body Lab Coat (Buttoned) Prevents dermal absorption and clothing contamination.[1][3]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder/Crystal)

Context: You have expired reagent, synthesized product, or spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers, as residual HBr (if decomposition occurs) can corrode metal.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent:[2][4][5][6][7][8][9] this compound.

    • Hazard Checkbox:Toxic , Irritant .

    • Critical Tag: Write "SOLID - HALOGENATED" prominently.

  • Transfer: Using a plastic spatula, transfer the solid into the jar inside the fume hood.

  • Decontamination: Wipe the spatula and the exterior of the stock bottle with a paper towel dampened with a compatible solvent (e.g., ethanol).

  • Secondary Waste: Place the used paper towel into the same solid waste jar. Do not throw it in the regular trash.

Scenario B: Disposal of Liquid Waste (Solutions/Mother Liquors)

Context: You have reaction mixtures or HPLC waste containing the compound.

  • Segregation (The Golden Rule):

    • If the solvent is halogenated (e.g., Dichloromethane, Chloroform): Pour into the Halogenated Waste carboy.

    • If the solvent is non-halogenated (e.g., Methanol, DMSO) BUT contains >1% of this compound: You must default to the Halogenated Waste carboy.

    • Why? The bromine content of the solute contaminates the non-halogenated solvent, rendering it unsuitable for fuel blending (a common, cheaper disposal method for clean solvents).

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids, neutralize carefully before adding to the waste carboy to prevent exothermic gas evolution.

  • Log Entry: Record the volume and approximate concentration on the waste tag. "Contains Brominated Organics" is a helpful note for the waste management team.

Emergency Spill Management

Immediate Action: Alert nearby personnel and move to the fume hood if possible.

  • Dry Spill (Powder):

    • Do NOT brush. Dry brushing generates airborne dust.

    • Wet Wipe Method: Cover the powder with paper towels dampened with water or ethanol.

    • Scoop: Push the damp pile into a dustpan or use the towels to lift the solid.

    • Disposal: Place all towels and debris into the Solid Halogenated Waste container.

  • Wet Spill (Solution):

    • Absorb: Use vermiculite, sand, or commercial spill pads. Avoid combustible materials like sawdust for brominated compounds.[9]

    • Collect: Sweep absorbent into a heavy-duty plastic bag or bucket.

    • Label: "Debris from Halogenated Spill."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific compound to ensure environmental compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidBin Container: Wide-Mouth Jar Label: SOLID HALOGENATED SolidPath->SolidBin SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck ConcCheck Concentration of Brominated Compound > 1%? SolventCheck->ConcCheck No (e.g., MeOH, DMSO) HaloLiqBin Container: Carboy A Label: LIQUID HALOGENATED (Incineration w/ Scrubber) SolventCheck->HaloLiqBin Yes ConcCheck->HaloLiqBin Yes (Contaminated) NonHaloBin Container: Carboy B Label: NON-HALOGENATED (Fuel Blending) ConcCheck->NonHaloBin No (Trace Only)

Figure 1: Waste segregation decision tree ensuring brominated compounds are routed to the correct thermal destruction facility.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.

  • Fisher Scientific. (2021). Safety Data Sheet: 5-(3-Bromophenyl)-1,3-oxazole (Analogous Structure for Hazard Profiling).

  • American Chemical Society (ACS). (2023).[10] Identifying and Evaluating Hazards in Research Laboratories.

Sources

Personal protective equipment for handling 5-(3,5-dibromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-(3,5-dibromophenyl)oxazole (CAS: 243455-57-4) is a halogenated heterocyclic compound frequently utilized as a scintillator intermediate or in pharmaceutical synthesis. While valuable, its structural properties—specifically the brominated aromatic ring—confer significant lipophilicity, increasing the risk of bioavailability via skin absorption and ingestion.

The Directive: Treat this compound not merely as an irritant, but as a Category 3 Acute Toxicant (Oral) . All handling must occur within a controlled engineering environment (fume hood) to prevent inhalation of dust or vapors.

Hazard Assessment & Mechanism (The "Why")

To ensure safety, we must understand the chemical behavior driving the risk.

Hazard ClassH-CodeMechanism of Action
Acute Toxicity (Oral) H301 High Risk. The lipophilic nature of the dibromophenyl group facilitates rapid absorption through biological membranes if ingested.
Skin/Eye Irritation H315 / H319 The oxazole ring nitrogen and halogen substituents can react with mucosal proteins, causing contact dermatitis and severe eye irritation.
STOT - Single Exp. H335 Fine dust particles are respiratory irritants. Inhalation can trigger inflammation of the upper respiratory tract.

Critical Insight: The presence of two bromine atoms significantly increases the molecular weight and lipophilicity compared to a standard oxazole. This means standard nitrile gloves may have reduced breakthrough times if the compound is dissolved in organic solvents (like Dichloromethane or DMSO).

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : If you cannot check off every item in this matrix, the experiment must not proceed.

Tier 1: Barrier Protection (Mandatory)
Body AreaEquipment StandardOperational Logic
Hands (Solid) Double Nitrile Gloves (min 5 mil outer)Standard protection against dry powder. Change immediately if contaminated.[1][2]
Hands (Solution) Laminate (Silver Shield) Liner + Nitrile OuterCrucial: If dissolved in halogenated solvents (e.g., DCM, Chloroform), nitrile degrades rapidly. The laminate liner prevents permeation.
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can drift. Goggles seal the eyes from airborne dust.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary containment. N95/P100 Respirators are a secondary backup only if hood work is impossible (rare).
Body Lab Coat (Buttoned) + Tyvek Sleeves Tyvek sleeves bridge the gap between glove and coat cuff, preventing wrist exposure.

Operational Workflow & Logic

The following diagram illustrates the critical control points (CCPs) for handling this compound.

G Start Storage (2-8°C, Dark, Dry) Risk Risk Assessment (Check Solvent Compatibility) Start->Risk Donning PPE Donning (Double Glove) Risk->Donning Weighing Weighing (Inside Fume Hood) Donning->Weighing Anti-static measures Solubilization Solubilization (Slow Addition) Weighing->Solubilization Prevent Aerosol Reaction Reaction / Usage Solubilization->Reaction Waste Disposal (Halogenated Stream) Reaction->Waste Segregate

Figure 1: Operational workflow emphasizing the segregation of waste and containment during weighing.

Step-by-Step Handling Protocol

Phase A: Preparation (The "Cold" Phase)
  • Retrieval: Remove the container from the refrigerator (2-8°C).

  • Equilibration: Allow the container to reach room temperature before opening .

    • Why? Opening a cold container introduces condensation. Moisture can degrade the compound or cause clumping, increasing the risk of spillage during weighing.

Phase B: Weighing & Transfer (The High-Risk Phase)

Most exposure accidents occur here due to static electricity scattering the powder.

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If this is not possible, use a specific powder containment hood.

  • Static Mitigation: Use an anti-static gun on the spatula and weighing boat before touching the powder.

    • Alternative: Wipe the weighing boat with a dryer sheet if an anti-static gun is unavailable.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Transfer powder slowly.

    • Immediately recap the stock bottle after removing the aliquot.

Phase C: Solubilization
  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform, ensure you are wearing Laminate/Silver Shield gloves under your nitrile gloves.

  • Dissolution: Add solvent to the solid (not solid to solvent) to prevent splash-back.

Disposal & Decontamination[4]

Strict Adherence Required: this compound is a halogenated organic compound.[3][4]

Waste Segregation
  • DO NOT mix with general organic waste (acetone/ethanol waste).

  • DO NOT pour down the sink.

  • Must be collected in a container labeled: "HALOGENATED ORGANIC WASTE." [5]

    • Reasoning: Halogenated waste requires high-temperature incineration. Mixing it with non-halogenated fuels creates expensive disposal complications and potential toxic byproducts (dioxins) during incorrect incineration.

Decontamination of Spills
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with ethanol) to suppress dust, then wipe up. Place all towels in the solid hazardous waste bin.

  • Surface Cleaning: Wipe the balance and hood surface with a mild detergent followed by ethanol.

Emergency Response (SWIM)

In the event of exposure, follow the SWIM protocol:

  • S top the work immediately.

  • W arn others in the vicinity.

  • I solate the area (close the hood sash).

  • M inimize damage:

    • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (it enhances absorption of lipophilic bromides).

    • Eye Contact: Flush in eyewash station for 15 minutes. Hold eyelids open.

    • Ingestion: IMMEDIATE medical attention.[6][7] Do not induce vomiting unless instructed by poison control.[6]

References

  • Fisher Scientific. (2024). Safety Data Sheet: 5-(3-Bromophenyl)-1,3-oxazole. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Oxazole derivatives and Toxicity. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Halogenated Solvents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.